molecular formula C10H17N5O B1444634 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol CAS No. 1392236-38-2

2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol

Cat. No.: B1444634
CAS No.: 1392236-38-2
M. Wt: 223.28 g/mol
InChI Key: ANMSFZFVBOMIMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol is a useful research compound. Its molecular formula is C10H17N5O and its molecular weight is 223.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(6-aminopyrimidin-4-yl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O/c11-9-7-10(13-8-12-9)15-3-1-14(2-4-15)5-6-16/h7-8,16H,1-6H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMSFZFVBOMIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC=NC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol" mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Buparlisib, also known by its research code BKM120 and chemical name 2-(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)ethanol, is a potent and orally bioavailable pan-Class I phosphatidylinositol 3-kinase (PI3K) inhibitor. The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs essential cellular functions including proliferation, survival, growth, and metabolism. Its frequent dysregulation in human cancers has positioned it as a prime target for therapeutic intervention. This guide provides an in-depth exploration of the mechanism of action of Buparlisib, detailing its molecular interactions, downstream cellular consequences, and the key experimental methodologies used for its characterization.

Introduction: The PI3K/AKT/mTOR Pathway - A Central Node in Cancer Signaling

The Class I PI3Ks are a family of lipid kinases that, upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). This crucial event triggers the recruitment of proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT (also known as Protein Kinase B), to the cell membrane. This initiates a signaling cascade that promotes cell survival by inhibiting apoptotic proteins like BAD and facilitates cell cycle progression and growth through the activation of mammalian target of rapamycin (mTOR).

Mutations in key components of this pathway, such as activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss-of-function mutations in the tumor suppressor PTEN (a phosphatase that antagonizes PI3K activity by converting PIP3 back to PIP2), are among the most common events in oncology. This constitutive activation makes the PI3K pathway a highly validated and compelling target for cancer drug development.

Buparlisib: Molecular Profile and Target Engagement

Buparlisib was developed as a potent inhibitor of all four Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ). It functions as an ATP-competitive inhibitor, occupying the kinase domain's ATP-binding pocket and preventing the phosphorylation of PIP2. This "pan-inhibitor" profile was designed to provide comprehensive pathway blockade, addressing the potential for isoform redundancy or signaling bypass that might occur with isoform-selective inhibitors.

Kinase Selectivity and Potency

The inhibitory activity of Buparlisib is potent across all four Class I isoforms, with IC50 values typically in the low nanomolar range. This broad activity ensures that signaling through the pathway is suppressed regardless of which specific PI3K isoform is driving the oncogenic signaling in a given tumor type.

PI3K IsoformTypical IC50 (nM)Cellular Function Association
p110α (PIK3CA) ~40-50 nMGrowth factor signaling, frequently mutated in cancer
p110β (PIK3CB) ~150-170 nMPTEN-loss driven signaling, glucose metabolism
p110γ (PIK3CG) ~100-120 nMG-protein coupled receptor signaling, inflammation
p110δ (PIK3CD) ~100-130 nMPrimarily expressed in hematopoietic cells, immune function

Note: IC50 values are approximate and can vary based on assay conditions. Data synthesized from publicly available preclinical study results.

Downstream Signaling Blockade

By inhibiting PI3K, Buparlisib effectively prevents the generation of PIP3. This abrogates the recruitment and activation of AKT. The direct and measurable consequence of this action is a significant reduction in the phosphorylation of AKT at key residues (Serine 473 and Threonine 308). This inactivation of AKT leads to the downstream suppression of mTORC1 signaling and the de-repression of its targets, such as the pro-apoptotic protein BAD and the transcription factor FOXO3a, ultimately leading to cell cycle arrest and apoptosis.

Buparlisib Mechanism of Action: Signaling Pathway Diagram

Buparlisib_MoA cluster_downstream Cellular Outcomes RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Recruits & Activates AKT AKT mTORC1 mTORC1 pAKT->mTORC1 Activates Survival Cell Survival (Anti-Apoptosis) pAKT->Survival Promotes Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotes Buparlisib Buparlisib (BKM120) Buparlisib->PI3K ATP-Competitive Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylates (Tumor Suppressor)

Caption: Buparlisib competitively inhibits PI3K, blocking PIP3 production.

Cellular Consequences

The ultimate effect of Buparlisib on cancer cells is the induction of cell cycle arrest and apoptosis.[1][2][3] By shutting down the pro-survival and pro-proliferative signals transmitted through the PI3K/AKT pathway, Buparlisib shifts the cellular balance towards programmed cell death. This is particularly effective in tumors that have developed a dependency on this pathway for their growth and survival, such as those with PIK3CA mutations or PTEN loss.[1] Studies have demonstrated that treatment with Buparlisib leads to an increase in G1-phase cell cycle arrest and a decrease in S-phase cells.[2]

It is important to note that while its primary mechanism is through PI3K inhibition, some studies have suggested that Buparlisib may also have off-target effects, including interference with microtubule polymerization.[4] This dual activity could contribute to its overall anti-proliferative profile but also potentially to its toxicity.[4]

Methodologies for Mechanistic Characterization

Validating the mechanism of action of a targeted inhibitor like Buparlisib requires a series of robust, quantitative, and reproducible experimental protocols. These assays are designed to confirm target engagement, measure the impact on downstream signaling, and quantify the ultimate cellular phenotype.

Experimental Workflow for MOA Validation

MOA_Workflow step1 Step 1: In Vitro Kinase Assay (Target Engagement & Potency) step2 Step 2: Western Blot Analysis (Pathway Modulation) step1->step2 Confirms target potency step3 Step 3: Cell Viability Assay (Phenotypic Outcome) step2->step3 Links target to cell effect step4 Step 4: Cell Cycle & Apoptosis Assay (Mechanism of Death) step3->step4 Defines nature of growth inhibition

Caption: A logical workflow for validating Buparlisib's mechanism of action.

Protocol: Western Blot for PI3K Pathway Inhibition

This protocol describes a standard method to verify that Buparlisib inhibits the PI3K pathway in a cellular context by measuring the phosphorylation status of AKT.

Objective: To quantify the dose-dependent effect of Buparlisib on the phosphorylation of AKT (Ser473) and total AKT levels in a cancer cell line with a constitutively active PI3K pathway (e.g., MCF7, which harbors a PIK3CA mutation).

Materials:

  • MCF7 breast cancer cell line (or other relevant line)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Buparlisib (BKM120)

  • DMSO (vehicle control)

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total AKT, Mouse anti-β-Actin (loading control)

  • Secondary antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Seeding: Plate MCF7 cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Buparlisib in complete medium (e.g., 0, 10, 50, 100, 500, 1000 nM). The 0 nM well should contain the equivalent concentration of DMSO as the highest drug concentration well.

  • Incubation: Remove the old medium from the cells and replace it with the Buparlisib-containing medium. Incubate for a defined period (e.g., 2-6 hours) to observe acute signaling changes.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration of each sample using the BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against p-AKT (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total AKT and β-Actin.

Expected Outcome: A dose-dependent decrease in the intensity of the p-AKT (Ser473) band should be observed with increasing concentrations of Buparlisib, while the total AKT and β-Actin bands should remain relatively constant. This result provides direct evidence of target pathway inhibition in a cellular system.[5]

Clinical Context and Future Directions

Buparlisib has been investigated in numerous clinical trials across a variety of solid tumors, including breast cancer and head and neck squamous cell carcinoma.[6][7] While it has shown evidence of target inhibition and some clinical activity, its development has been challenged by a modest therapeutic window and a toxicity profile that includes mood disturbances and hyperglycemia, which are on-target effects of pan-PI3K inhibition.[7][8]

The journey of Buparlisib underscores a critical lesson in targeted therapy: potent biochemical inhibition does not always translate to profound clinical success.[1] The complexity of cancer biology, including pathway redundancy and feedback loops, means that inhibiting a single node like PI3K may be insufficient for durable responses in many contexts.[8][9] Future research is focused on identifying patient populations most likely to benefit, developing rational combination strategies to overcome resistance, and designing next-generation inhibitors with more favorable therapeutic indices.

References

  • Patsnap Synapse. (2024). What is Buparlisib used for? Retrieved from [Link]

  • Wang, Y., et al. (2018). Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date. Cancer Management and Research, 10, 493–501. Retrieved from [Link]

  • Rodon, J., et al. (2020). Phase 2 study of buparlisib (BKM120), a pan-class I PI3K inhibitor, in patients with metastatic triple-negative breast cancer. Breast Cancer Research and Treatment, 184(2), 333–342. Retrieved from [Link]

  • Wikipedia. (n.d.). Buparlisib. Retrieved from [Link]

  • Bendell, J. C., et al. (2012). Phase I, dose-escalation study of BKM120, an oral pan-Class I PI3K inhibitor, in patients with advanced solid tumors. Journal of Clinical Oncology, 30(3), 282–290. Retrieved from [Link]

  • Mayer, I. A., et al. (2017). A phase 1 trial of BKM120 (Buparlisib) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer. Breast Cancer Research and Treatment, 161(3), 467–475. Retrieved from [Link]

  • Borthakur, G., et al. (2016). Buparlisib, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias. Leukemia & Lymphoma, 57(1), 187–190. Retrieved from [Link]

  • ResearchGate. (n.d.). The PI3K inhibitor buparlisib inhibits AKT phosphorylation and cell growth... Retrieved from [Link]

  • Chen, R., et al. (2022). The Inhibitory Response to PI3K/AKT Pathway Inhibitors MK-2206 and Buparlisib Is Related to Genetic Differences in Pancreatic Ductal Adenocarcinoma Cell Lines. International Journal of Molecular Sciences, 23(19), 11846. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Buparlisib – Knowledge and References. Retrieved from [Link]

  • Mologni, L., et al. (2017). Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention. Nature Communications, 8, 14594. Retrieved from [Link]

  • Liu, T., et al. (2021). Research update on the anticancer effects of buparlisib (Review). Oncology Letters, 21(3), 225. Retrieved from [Link]

  • Maira, S. M., et al. (2012). Identification and Characterization of NVP-BKM120, an Orally Available Pan-Class I PI3-Kinase Inhibitor. Molecular Cancer Therapeutics, 11(2), 317–328. Retrieved from [Link]

Sources

"2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol" biological activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Anticipated Biological Activity of 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential biological activity of the novel chemical entity, 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol . While direct empirical data for this specific molecule is not yet publicly available, its structural motifs—namely the aminopyrimidine and piperazine core—are well-established pharmacophores in medicinal chemistry. This guide synthesizes existing knowledge on these key structural components to build a predictive framework for its biological function, proposes a primary mechanism of action, and outlines a rigorous experimental workflow to validate these hypotheses. The central hypothesis presented is that 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol is a potent and selective inhibitor of Bruton's tyrosine kinase (Btk), a critical mediator in B-cell signaling pathways.

Molecular Profile and Rationale for Investigation

Chemical Structure:

  • IUPAC Name: 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol

  • Core Scaffolds: Aminopyrimidine, Piperazine

The aminopyrimidine scaffold is a privileged structure in kinase inhibitor design, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1] The piperazine moiety is a versatile linker frequently incorporated into drug candidates to improve physicochemical properties such as solubility and to provide an additional vector for interacting with the target protein.[2][3] The ethanol substituent may further enhance aqueous solubility and provides a potential site for metabolic modification.

The combination of an aminopyrimidine ring and a piperazine linker is a hallmark of numerous Btk inhibitors, suggesting a high probability that 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol will exhibit activity against this target.[4][5]

Proposed Primary Biological Target: Bruton's Tyrosine Kinase (Btk)

Btk is a non-receptor tyrosine kinase and a crucial component of the B-cell receptor (BCR) signaling pathway.[6] Its activation is essential for B-cell proliferation, differentiation, and survival. Dysregulation of Btk signaling is implicated in various B-cell malignancies and autoimmune diseases.[6] Therefore, Btk represents a highly validated therapeutic target.

Hypothesized Mechanism of Action

We hypothesize that 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol acts as a competitive inhibitor at the ATP-binding site of Btk. The aminopyrimidine core is predicted to anchor the molecule within the kinase hinge region through hydrogen bonds, while the piperazine-ethanol tail likely occupies the solvent-exposed region, potentially forming additional interactions that enhance binding affinity and selectivity.

Signaling Pathway Diagram:

Btk_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk Activation BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (Btk) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 & DAG Production PLCg2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NFkB_AP1 NF-κB, AP-1, NFAT Activation Ca_PKC->NFkB_AP1 Proliferation B-cell Proliferation, Survival, & Differentiation NFkB_AP1->Proliferation Inhibitor 2-(4-(6-Aminopyrimidin-4-yl) piperazin-1-yl)ethanol Inhibitor->BTK Inhibition

Caption: Proposed inhibition of the B-cell receptor (BCR) signaling pathway.

Proposed Research and Development Workflow

To systematically evaluate the biological activity of 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol, a phased approach is recommended, beginning with in vitro biochemical assays and progressing to cell-based and potentially in vivo studies.

Workflow Diagram:

R_and_D_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Preclinical Evaluation Kinase_Assay Biochemical Kinase Assay (Btk Activity) Selectivity_Panel Kinase Selectivity Profiling Kinase_Assay->Selectivity_Panel Kinetic_Studies Enzyme Inhibition Kinetics Selectivity_Panel->Kinetic_Studies Cytotoxicity_Assay Cytotoxicity Assays (Cancer & Normal Cell Lines) Kinetic_Studies->Cytotoxicity_Assay Target_Engagement Cellular Target Engagement Assay Cytotoxicity_Assay->Target_Engagement Downstream_Signaling Downstream Signaling Analysis Target_Engagement->Downstream_Signaling PK_Studies Pharmacokinetic (PK) Studies Downstream_Signaling->PK_Studies Efficacy_Models In Vivo Efficacy Models (e.g., Xenograft) PK_Studies->Efficacy_Models

Caption: Phased experimental workflow for compound characterization.

Phase 1: In Vitro Biochemical Characterization

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified Btk enzyme.

Protocol: An ADP-Glo™ Kinase Assay is recommended for its high sensitivity and robustness.[7]

  • Reagent Preparation:

    • Prepare a serial dilution of 2-(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)ethanol in a suitable buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).

    • Reconstitute purified recombinant Btk enzyme and the appropriate substrate in kinase buffer.

    • Prepare ATP solution at a concentration approximating the Km for Btk.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the compound dilution or vehicle control (DMSO).

    • Add 2 µL of Btk enzyme solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of the ATP/substrate mixture.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.

Objective: To assess the selectivity of the compound against a panel of other kinases to identify potential off-target effects.

Protocol: The compound should be screened at a fixed concentration (e.g., 1 µM) against a broad panel of kinases (e.g., the DiscoverX KINOMEscan™ panel). This will provide a selectivity profile and identify any other kinases that are significantly inhibited.

Phase 2: Cellular Activity Assessment

Objective: To evaluate the anti-proliferative effect of the compound on cancer cell lines and assess its cytotoxicity towards non-cancerous cells.

Protocol: A standard MTT or CellTiter-Glo® Luminescent Cell Viability Assay is appropriate.[8]

  • Cell Culture:

    • Culture B-cell malignancy cell lines (e.g., TMD8, Ramos) and a non-cancerous control cell line (e.g., HEK293T or normal peripheral blood mononuclear cells) in appropriate media.

  • Compound Treatment:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the compound for 72 hours.

  • Viability Assessment (MTT):

    • Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 values.

Cell LineTypePredicted Outcome
TMD8Diffuse Large B-cell Lymphoma (ABC subtype)High Sensitivity (Low GI50)
RamosBurkitt's LymphomaHigh Sensitivity (Low GI50)
HEK293TNormal Embryonic KidneyLow Sensitivity (High GI50)
PBMCsPrimary Human Blood CellsLow Cytotoxicity

Objective: To confirm that the compound binds to Btk within a cellular context.

Protocol: A cellular thermal shift assay (CETSA) or a NanoBRET™ Target Engagement Assay can be employed. The NanoBRET™ assay is highly quantitative.[9]

  • Cell Transfection: Transfect HEK293 cells with a NanoLuc®-Btk fusion vector.

  • Compound Incubation: Treat the transfected cells with the compound at various concentrations for 2 hours.

  • Tracer Displacement: Add the NanoBRET™ tracer that reversibly binds to Btk.

  • BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by the compound, confirming target engagement.

Objective: To verify that Btk inhibition by the compound leads to the expected downstream effects on the BCR signaling pathway.

Protocol: Western blotting can be used to measure the phosphorylation status of Btk and its downstream substrate, PLCγ2.[10]

  • Cell Stimulation: Treat a B-cell line (e.g., Ramos) with the compound for 1-2 hours.

  • BCR Cross-linking: Stimulate the BCR pathway using an anti-IgM antibody for 5-10 minutes.

  • Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phospho-Btk (Y223), total Btk, phospho-PLCγ2 (Y759), and total PLCγ2.

    • Use a loading control (e.g., β-actin) to ensure equal protein loading.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

A dose-dependent decrease in the phosphorylation of both Btk and PLCγ2 would confirm the on-target mechanism of action.

Conclusion and Future Directions

The structural features of 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol strongly suggest its potential as a Bruton's tyrosine kinase inhibitor. The proposed research workflow provides a comprehensive and logical framework to systematically validate this hypothesis, from initial biochemical potency and selectivity to cellular mechanism of action. Positive outcomes from these studies would establish this molecule as a promising lead candidate for further preclinical development, including pharmacokinetic profiling and in vivo efficacy studies in relevant animal models of B-cell malignancies or autoimmune disorders. The inherent "drug-like" properties of the aminopyrimidine and piperazine scaffolds provide a solid foundation for its potential as a novel therapeutic agent.

References

  • WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases - Google Patents.
  • Welcome To Hyma Synthesis Pvt. Ltd.
  • Cytoprotective effects of 4,6-bis(1H-pyrazol-1-yl)pyrimidine and related compounds on HCI.ethanol-induced gastric lesions in rats - PubMed.
  • (6R,7R)-7-[[2-[(4-ethyl-2,3-dioxo-piperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc725YaV3W_dpZJCcH5es1pSHFHydZI8Ylj9uKpWuqh1P48Tk67tkt0pZA8tLtJlMHZQKQUm9lKhZ8hkPh8koJ1PAzA-KScPWrZFhdRvM-i0M-ibEVUxhzpdvmbSxh1MX9VTyBwbb8qn8=
  • Cas 723510-50-7,2-[4-(6-AMINO-2-METHYLPYRIMIDIN-4-YL)PIPERAZIN-1-YL]ETHANOL.
  • Patent Public Search - USPTO.
  • Identification of a nonkinase target mediating cytotoxicity of novel kinase inhibitors - PubMed.
  • BTK Activity Assay | A Validated BTK Inhibitor Screening Assay - BellBrook Labs.
  • Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central.
  • The Development of BTK Inhibitors: A Five-Year Update - PMC.
  • Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors | Request PDF - ResearchGate.
  • Structure-activity relationship of piperazine-linked aminopyridine 6. - ResearchGate.
  • An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors | ACS Pharmacology & Translational Science - ACS Publications.
  • Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus - PMC - NIH.
  • Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC - NIH.
  • Search for patents - USPTO.
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC - NIH.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI.
  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed Central.
  • 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed.
  • BTK Kinase Assay - Promega Corporation.
  • Pharmacophore IN SILICO STUDY OF N-(4-OXO-2-(4-(4-(2-(SUBSTITUTED PHENYL AMINO) ACETYL) PIPERAZIN-1-YL) PHENYL) QUINAZOLIN-3(4H)-.
  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - MDPI.
  • Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC.
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - ResearchGate.
  • (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile - ResearchGate.
  • Rational Design, Synthesis, and Molecular Docking of Novel Terpene Analogues of Imatinib, and Their Inhibition on Downstream BCR-ABL Signaling - MDPI.
  • Progress With BTK Inhibitors: A Journey Through the Mechanisms of Covalent and Noncovalent Options - YouTube.
  • (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol - MDPI.
  • (PDF) Effect of a novel piperazine compound on cancer cells - ResearchGate.
  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - MDPI.
  • New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC - NIH.
  • Inhibition of Btk with CC-292 Provides Early Pharmacodynamic Assessment of Activity in Mice and Humans - ResearchGate.
  • Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl) - NIH.
  • 2-(4-nitrosopiperazin-1-yl)ethanol | CAS No- 48121-20-6 | Simson Pharma Limited.
  • Chemical and Biological Properties of Biochanin A and Its Pharmaceutical Applications - White Rose Research Online.
  • CAS N/A | 2-(4-(6-Chloropyrazin-2-yl)piperazin-1-yl)ethanol - Alchem Pharmtech.
  • Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor - PubMed.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aminopyrimidine scaffold represents a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of targeted therapeutics. Its unique ability to mimic the adenine core of ATP allows for competitive inhibition of a wide array of protein kinases, enzymes frequently dysregulated in human diseases, most notably cancer. This technical guide provides an in-depth exploration of a specific subclass of these compounds, centered around the "2-(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)ethanol" core. We will dissect the synthetic rationale, elucidate the mechanistic basis of their biological activity, provide detailed experimental protocols for their evaluation, and discuss their therapeutic potential. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in the pursuit of novel, targeted therapies.

The Aminopyrimidine Scaffold: A Privileged Core in Drug Discovery

The Versatility of Aminopyrimidines in Medicinal Chemistry

The 2-aminopyrimidine motif is a recurring feature in numerous clinically approved drugs, including the kinase inhibitors Imatinib, Palbociclib, and Abemaciclib[1]. Its prominence is due to the pyrimidine ring's capacity to form critical hydrogen bonds and engage in dipole-dipole interactions with biological targets, particularly the hinge region of the ATP-binding pocket in kinases[2][3]. This bioisosteric relationship with adenine makes it an ideal starting point for inhibitor design[3]. Furthermore, the aminopyrimidine core offers multiple vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

A Broad Spectrum of Biological Activity

While renowned for their anticancer properties, aminopyrimidine derivatives have demonstrated a remarkable diversity of biological activities. These include antibacterial, antifungal, antiviral, anti-inflammatory, and antidiabetic properties, making them a fertile ground for broad therapeutic exploration[1][2][4]. This guide will focus on their application as kinase inhibitors, a mechanism central to their success in oncology.

Spotlight on the 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol Core

The specific structure "2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol" and its close analogs, such as the 2-methylpyrimidine variant found in the dual Src/Abl kinase inhibitor BMS-354825, exemplify a potent and synthetically accessible class of inhibitors[5]. The key structural components are:

  • The Aminopyrimidine: The core pharmacophore for kinase hinge binding.

  • The Piperazine Linker: A common moiety in medicinal chemistry known to enhance aqueous solubility and bioavailability, providing a flexible linker to probe deeper into the binding pocket[6].

  • The Hydroxyethyl Tail: This group can form additional hydrogen bonds with the target protein and serves as a handle for further derivatization.

Synthesis and Chemical Characterization

Foundational Synthetic Strategies

The construction of this class of compounds primarily relies on robust and scalable synthetic methodologies.

  • Nucleophilic Aromatic Substitution (SNAr): This is the most common and efficient method. It involves the reaction of a halogenated pyrimidine (typically chloro- or dichloropyrimidine) with the desired amine. For our target scaffold, this entails reacting a 4,6-dichloropyrimidine with 1-(2-hydroxyethyl)piperazine. The reaction is typically facilitated by a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), and can often be performed under mild, solvent-free, or heated conditions[1].

  • Condensation Reactions: An alternative approach involves the condensation of amidines (like guanidine) with β-dicarbonyl compounds or their equivalents to form the pyrimidine ring system from acyclic precursors[2].

Detailed Protocol: Synthesis of 2-(4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol

This protocol describes the synthesis of a representative compound, a close analog to the core topic, which is a known intermediate in the synthesis of potent kinase inhibitors[5][7].

Rationale: This two-step SNAr protocol provides a regioselective and high-yielding route. The first substitution occurs at the more reactive C4 position of the dichloropyrimidine, followed by the displacement of the second chlorine atom.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4,6-dichloro-2-methylpyrimidine (1.0 eq) in n-butanol, add 1-(2-hydroxyethyl)piperazine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Heating: Heat the reaction mixture to reflux (approx. 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Intermediate Workup: Cool the mixture to room temperature. Remove the solvent under reduced pressure. Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate, 4-chloro-6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidine.

  • Amination: Place the crude intermediate in a sealed pressure vessel with a 7N solution of ammonia in methanol.

  • Second Heating: Heat the vessel to 100-110 °C for 12-16 hours. Monitor for completion by LC-MS.

  • Final Purification: Cool the reaction vessel to room temperature. Concentrate the mixture under reduced pressure. Purify the resulting residue by silica gel column chromatography using a DCM/Methanol gradient to afford the final product as a solid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualization: Synthetic Workflow

G cluster_0 Step 1: First SNAr Reaction cluster_1 Step 2: Amination A 4,6-Dichloro-2-methylpyrimidine C Intermediate: 4-Chloro-6-(piperazinyl)pyrimidine derivative A->C DIPEA, n-Butanol, Reflux B 1-(2-Hydroxyethyl)piperazine B->C DIPEA, n-Butanol, Reflux E Final Product: 2-(4-(6-Amino-2-methylpyrimidin-4-yl) piperazin-1-yl)ethanol C->E Sealed Vessel, 110°C D Ammonia in Methanol D->E

Caption: General synthetic workflow for aminopyrimidine derivatives via sequential SNAr.

Mechanism of Action: Competitive Kinase Inhibition

The ATP-Binding Pocket: The Field of Battle

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. The aminopyrimidine scaffold functions by competing with endogenous ATP for binding to the enzyme's active site[3]. The core of the inhibitor mimics the adenine ring of ATP, forming one or more key hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids connecting the N- and C-lobes of the enzyme. This binding event physically blocks ATP from entering the active site, thereby halting the phosphorylation cascade.

Case Study: The Role of the Scaffold in Dual Src/Abl Inhibition

The compound BMS-354825 (Dasatinib) is a powerful clinical example. While more complex, its core contains the 6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino moiety[5]. In this structure, the aminopyrimidine portion anchors the molecule in the ATP pocket of both Src and Abl kinases. The piperazine-ethanol tail extends out towards the solvent-exposed region, contributing to the overall binding affinity and imparting favorable pharmacokinetic properties. This demonstrates how the core scaffold serves as an anchor, while peripheral modifications dictate potency and selectivity.

Visualization: BCR-Abl Kinase Inhibition Pathway

G cluster_CML CML Pathophysiology cluster_Inhibition Therapeutic Intervention BCR_ABL BCR-Abl (Constitutively Active Kinase) Phospho_Substrate Phosphorylated Substrates BCR_ABL->Phospho_Substrate Phosphorylation Inactive_Kinase Inactive BCR-Abl Complex BCR_ABL->Inactive_Kinase ATP ATP ATP->BCR_ABL Substrate Substrate Proteins Substrate->BCR_ABL Proliferation Uncontrolled Cell Proliferation & Survival Phospho_Substrate->Proliferation Inhibitor Aminopyrimidine Inhibitor Inhibitor->Inactive_Kinase Apoptosis Apoptosis Inactive_Kinase->Apoptosis

Caption: Mechanism of BCR-Abl kinase inhibition by aminopyrimidine compounds in CML.

Protocol: In Silico Molecular Docking for SAR Analysis

Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. It is an invaluable tool for rationalizing structure-activity relationships (SAR) and guiding the design of more potent analogs[1].

Step-by-Step Methodology:

  • Protein Preparation: Obtain the crystal structure of the target kinase (e.g., Abl kinase, PDB ID: 2HYY) from the Protein Data Bank. Prepare the protein using software like Schrödinger's Protein Preparation Wizard or MOE: remove water molecules, add hydrogens, assign protonation states, and perform a restrained energy minimization.

  • Ligand Preparation: Draw the 2D structure of the aminopyrimidine inhibitor and generate a low-energy 3D conformation using software like LigPrep. Ensure correct ionization states at physiological pH.

  • Grid Generation: Define the binding site by generating a receptor grid centered on the co-crystallized ligand or a predicted active site.

  • Docking: Perform molecular docking using a program like Glide or AutoDock Vina. Use standard precision (SP) or extra precision (XP) modes.

  • Analysis: Analyze the resulting docking poses. Evaluate the docking score (e.g., GScore) and visually inspect the key interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the ligand and the active site residues, particularly in the hinge region.

Preclinical Biological Evaluation

Detailed Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Rationale: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a direct measure of inhibitor binding to the kinase active site, allowing for the determination of IC₅₀ values.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a serial dilution of the test compound (e.g., starting at 10 µM) in the appropriate kinase buffer. Prepare solutions of the kinase (e.g., Abl), a europium-labeled anti-tag antibody, and a proprietary Alexa Fluor™ 647-labeled kinase tracer (a broad-spectrum ATP-competitive ligand).

  • Assay Plate Setup: In a 384-well plate, add the kinase and the anti-tag antibody mixture.

  • Compound Addition: Add the serially diluted test compounds to the wells. Include "no inhibitor" controls (DMSO vehicle) and "no enzyme" controls.

  • Tracer Addition: Add the tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at both 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Detailed Protocol: Cell Proliferation Assay (CellTiter-Glo® Luminescent Assay)

Rationale: This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity. It is a highly sensitive method to determine the cytotoxic or cytostatic effects of a compound.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., K562 human CML cells) in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the aminopyrimidine compound for 72 hours. Include vehicle-only (DMSO) controls.

  • Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Add the reagent directly to each well (volume equal to the culture medium volume). Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle-treated controls and plot cell viability (%) against compound concentration. Calculate the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression.

Data Presentation: Representative Biological Activity
Compound IDTarget KinaseIn Vitro IC₅₀ (nM)K562 Cell GI₅₀ (nM)Reference
BMS-354825 Abl<13[5]
BMS-354825 Src0.83[5]
Compound 24 β-glucuronidase2800N/A[1]

Note: Data is illustrative and compiled from different aminopyrimidine scaffolds to show the range of activities. N/A = Not Applicable/Not Assessed.

Future Directions and Therapeutic Potential

The 2-(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)ethanol scaffold and its derivatives remain a highly attractive area for drug discovery.

  • Lead Optimization: Further optimization can be achieved by modifying the ethanol tail to probe for additional interactions or by substituting the pyrimidine ring to enhance selectivity against a panel of kinases.

  • Dual-Target Inhibition: The development of molecules that can simultaneously inhibit two distinct pathological targets (e.g., CDK and HDAC) is a promising strategy to overcome drug resistance and achieve synergistic antitumor effects[8].

  • New Therapeutic Areas: Given the broad activity profile of aminopyrimidines, these compounds could be screened against targets relevant to inflammatory diseases, neurodegeneration, or infectious agents.

Conclusion

The aminopyrimidine core, particularly when functionalized with a piperazine-ethanol moiety, constitutes a powerful and validated scaffold for the development of targeted therapeutics. Its synthetic tractability, coupled with a well-understood mechanism of action centered on ATP-competitive kinase inhibition, provides a robust platform for drug discovery. The protocols and insights detailed in this guide offer a framework for the synthesis, evaluation, and rational design of novel aminopyrimidine-based drug candidates, empowering researchers to advance the next generation of precision medicines.

References

  • Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(23), 8275. [Link]

  • Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

  • Li, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]

  • WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases.
  • Yadav, P., & Kumar, V. (2024). A overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. Journal of Drug Delivery and Therapeutics, 14(8), 123-130. [Link]

  • Various Authors. (2023-2025). ResearchGate publications on 2-Aminopyrimidine derivatives. ResearchGate. [Link]

  • Sroka, W., et al. (2024). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules, 29(11), 2530. [Link]

  • Al-Ostath, A., et al. (2024). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals, 17(5), 629. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog. [Link]

  • Li, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3698. [Link]

  • LookChem. (n.d.). 2-[4-(6-AMINO-2-METHYLPYRIMIDIN-4-YL)PIPERAZIN-1-YL]ETHANOL. [Link]

  • Li, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. ResearchGate. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61. [Link]

Sources

Methodological & Application

"2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol" in vitro kinase assay protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Kinase Assay Protocol for 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reversible phosphorylation of proteins, catalyzed by kinases, is a fundamental cellular regulatory mechanism. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The aminopyrimidine and piperazine moieties present in the molecule 2-(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)ethanol are common scaffolds in kinase inhibitors, suggesting its potential as a modulator of kinase activity.

This document provides a detailed, adaptable protocol for the in vitro characterization of novel compounds, such as 2-(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)ethanol, using a luminescence-based kinase assay. The protocol is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible results.

Principle of the In Vitro Kinase Assay

An in vitro kinase assay measures the enzymatic activity of a purified kinase in a cell-free system. The fundamental reaction involves the transfer of the gamma-phosphate from ATP to a specific substrate (a peptide or protein) by the kinase. The inhibitory potential of a compound is determined by its ability to reduce this enzymatic activity.

There are several methods to detect kinase activity, including radiometric, fluorescence-based, and luminescence-based assays. This protocol will focus on a luminescence-based approach, specifically the ADP-Glo™ Kinase Assay , due to its high sensitivity, broad dynamic range, and suitability for high-throughput screening.

The ADP-Glo™ assay quantifies the amount of ADP produced in the kinase reaction. The assay is performed in two steps:

  • Kinase Reaction Termination and ATP Depletion: After the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP.

  • ADP Conversion and Luminescence Detection: A second reagent is added to convert the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.[1]

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection A Prepare Reagents: - Kinase Buffer - Kinase + Substrate Mix - ATP Solution - Test Compound Dilutions B Dispense Test Compound and Controls into Plate A->B C Add Kinase + Substrate Mix D Initiate Reaction by Adding ATP Solution E Incubate at 30°C for 60 min F Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) E->F G Incubate for 40 min H Convert ADP to ATP & Detect (Add Kinase Detection Reagent) I Incubate for 30 min J Read Luminescence K K J->K Data Analysis (IC50 Curve Generation)

Caption: Workflow for the in vitro kinase inhibition assay.

Materials and Reagents

Equipment
  • Multimode plate reader with luminescence detection capabilities

  • Acoustic dispenser or multichannel pipettes for low-volume dispensing

  • Standard laboratory equipment (vortex mixer, centrifuge, etc.)

  • Low-volume, white, opaque 384-well assay plates

Reagents
  • Purified recombinant kinase of interest

  • Specific peptide or protein substrate

  • 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol (Test Compound)

  • Staurosporine (Positive Control Inhibitor)

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

  • ATP, 10 mM solution

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Note: Optimal buffer conditions may vary depending on the kinase.

  • Ultrapure water

Step-by-Step Protocol

Part 1: Reagent Preparation
  • Test Compound and Control Dilution:

    • Prepare a 10 mM stock solution of 2-(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)ethanol in 100% DMSO.

    • Create a dilution series of the test compound. For an initial IC₅₀ determination, a 10-point, 3-fold serial dilution is recommended, starting from 100 µM. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced artifacts.[2]

    • Prepare a similar dilution series for the positive control inhibitor (e.g., Staurosporine).

  • Kinase and Substrate Preparation:

    • Thaw the purified kinase and substrate on ice.

    • Prepare a 2X working solution of the kinase and substrate in Kinase Buffer. The optimal concentrations of kinase and substrate should be determined empirically in a separate optimization experiment.

  • ATP Solution Preparation:

    • Prepare a 2X working solution of ATP in Kinase Buffer. The ATP concentration should ideally be at or near the Kₘ value for the specific kinase being tested. This is crucial for accurately determining the inhibitor's potency (Kᵢ value).[3]

Part 2: Assay Procedure

The following procedure is for a total reaction volume of 10 µL in a 384-well plate.

Reagent Addition StepVolumeDescription
1. Compound Dispensing 2.5 µLDispense the test compound dilutions, positive control, and DMSO (negative control) into the appropriate wells of the assay plate.
2. Kinase/Substrate Addition 2.5 µLAdd the 2X kinase/substrate solution to all wells.
3. Pre-incubation -Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
4. Reaction Initiation 5 µLAdd the 2X ATP solution to all wells to start the kinase reaction.
5. Kinase Reaction -Mix the plate and incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).[2]
Part 3: Luminescence Detection
  • Stop Reaction and Deplete ATP:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP and Detect Luminescence:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Read Plate:

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation

  • Calculate Percent Inhibition: The percent inhibition for each concentration of the test compound is calculated using the following formula:

    % Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_max_activity - RLU_background))

    • RLU_compound: Relative Light Units from wells with the test compound.

    • RLU_background: RLU from wells with no kinase (background control).

    • RLU_max_activity: RLU from wells with DMSO only (maximum activity control).

  • Determine IC₅₀ Value:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Causality and Experimental Considerations

  • ATP Concentration: Using an ATP concentration close to the Kₘ of the kinase is critical. If the ATP concentration is too high, it can lead to an underestimation of the potency of ATP-competitive inhibitors.[3]

  • Enzyme Concentration: The kinase concentration should be optimized to produce a robust signal well above the background. The reaction should be in the linear range with respect to both time and enzyme concentration.

  • DMSO Concentration: High concentrations of DMSO can inhibit kinase activity. It is essential to maintain a consistent and low final DMSO concentration across all wells.[2]

  • Controls: Appropriate controls are crucial for data interpretation:

    • Negative Control (Maximum Activity): Kinase + Substrate + ATP + DMSO.

    • Positive Control (Maximum Inhibition): Kinase + Substrate + ATP + a known inhibitor (e.g., Staurosporine).

    • Background Control: Substrate + ATP + DMSO (no kinase).

Visualizing the Kinase Inhibition Mechanism

G cluster_kinase Kinase Active Site Kinase Kinase Substrate Substrate Kinase->Substrate Binds ADP ADP Kinase->ADP Phospho_Substrate Phospho- Substrate Kinase->Phospho_Substrate ATP ATP ATP->Kinase Binds Inhibitor Inhibitor Inhibitor->Kinase Competes with ATP

Caption: Competitive inhibition at the kinase ATP-binding site.

Conclusion

This application note provides a comprehensive and adaptable protocol for the in vitro characterization of the potential kinase inhibitor 2-(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)ethanol. By carefully considering the experimental variables and including appropriate controls, researchers can obtain reliable and reproducible data on the inhibitory potency of novel compounds. This protocol serves as a foundational step in the drug discovery pipeline, enabling the identification and characterization of promising new therapeutic agents.

References

  • A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. MDPI. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

Sources

Application Notes and Protocols for the Characterization of 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Rational Approach to a Novel Investigational Compound

The compound 2-(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)ethanol is a novel small molecule featuring a substituted aminopyrimidine core linked to a piperazine moiety. While direct studies on this specific molecule are not yet prevalent in published literature, its structural components are hallmarks of numerous compounds investigated for their anti-neoplastic properties. The pyrimidine ring is a cornerstone of many kinase inhibitors, including those targeting cyclin-dependent kinases (Cdks) which are crucial regulators of the cell cycle.[1] Similarly, the piperazine group is a common scaffold in molecules designed to induce apoptosis and cell cycle arrest in cancer cells.[2][3][4]

This guide, therefore, provides a comprehensive framework for researchers to systematically investigate the potential anti-cancer effects of 2-(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)ethanol. We will proceed from the hypothesis that this compound may exert its effects through the modulation of cell cycle progression and the induction of apoptosis, common mechanisms for pyrimidine and piperazine-containing anti-cancer agents.[1][3] The following protocols are designed to be self-validating and provide a clear path from initial screening to mechanistic insights.

Part 1: Postulated Mechanism of Action

Based on its structural motifs, we can postulate that 2-(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)ethanol may function as a cell cycle checkpoint inhibitor, potentially targeting Cdks. Inhibition of Cdks can lead to an arrest at the G2/M phase of the cell cycle, a common mechanism for anti-cancer compounds.[2][5] Prolonged cell cycle arrest can subsequently trigger the intrinsic apoptotic pathway.

G Compound 2-(4-(6-Aminopyrimidin-4-yl) piperazin-1-yl)ethanol Cdk Cyclin-Dependent Kinase (Cdk) Compound->Cdk Inhibition G2M G2/M Checkpoint Cdk->G2M Promotion Proliferation Cell Proliferation Apoptosis Apoptosis G2M->Apoptosis Arrest leads to G2M->Proliferation Allows

Caption: Postulated signaling pathway for the compound.

Part 2: Experimental Protocols

Protocol 2.1: Cell Viability Assessment using MTT Assay

This initial screen determines the cytotoxic and anti-proliferative effects of the compound across various cancer cell lines.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HCT116, A549, MCF-7)

  • 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol, dissolved in DMSO to a stock concentration of 10 mM

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the compound in complete medium.

  • Treat the cells with varying concentrations of the compound (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Data Presentation:

Cell LineCompound IC50 (µM)
HCT116 (Colon)Experimental Value
A549 (Lung)Experimental Value
MCF-7 (Breast)Experimental Value
Protocol 2.2: Cell Cycle Analysis by Flow Cytometry

This protocol investigates the effect of the compound on cell cycle distribution.

Rationale: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is proportional to the amount of DNA in a cell, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Materials:

  • Cancer cell lines

  • Compound and vehicle control

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • PI/RNase staining buffer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI/RNase staining buffer.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

G start Seed and Treat Cells harvest Harvest and Fix in Ethanol start->harvest stain Stain with PI/RNase harvest->stain analyze Flow Cytometry Analysis stain->analyze

Caption: Workflow for cell cycle analysis.

Protocol 2.3: Apoptosis Assay using Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Rationale: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. PI is used as a viability dye.

Materials:

  • Cancer cell lines

  • Compound and vehicle control

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

Procedure:

  • Seed and treat cells as described in Protocol 2.2.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Data Presentation:

TreatmentViable (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
VehicleValueValueValueValue
Compound (IC50)ValueValueValueValue
Protocol 2.4: Western Blot Analysis of Cell Cycle and Apoptotic Markers

This protocol examines the protein-level changes in key regulators of the cell cycle and apoptosis.

Rationale: Western blotting allows for the detection of specific proteins in a sample, providing mechanistic insight into the observed cellular effects.

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Primary antibodies (e.g., anti-Cdk1, anti-Cyclin B1, anti-p21, anti-PARP, anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse treated cells in RIPA buffer and quantify protein concentration using the BCA assay.

  • Denature protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

The provided application notes and protocols offer a robust starting point for the comprehensive evaluation of 2-(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)ethanol as a potential anti-cancer agent. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can elucidate the compound's mode of action and its therapeutic potential. The inherent modularity of these protocols allows for adaptation to specific cancer types and research questions, ensuring a thorough and scientifically rigorous investigation.

References

  • Sampson, J. J. 3rd, Donkor, I. O., Huang, T. L., & Adunyah, S. E. (2011). Novel piperazine induces apoptosis in U937 cells. International journal of biochemistry and molecular biology, 2(1), 78–88. [Link]

  • Vankawala, V. P., Lee, W. M., Lee, J., Plett, B. O., Zand, M., & Lee, C. H. (2023). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. Scientific reports, 13(1), 8560. [Link]

  • Husain, A., Ahmad, A., Alam, M. M., Ajmal, M., & Ahuja, P. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ, 4, e1804. [Link]

  • Fathalla, M. M., Fares, M., Youssef, M. M., El-Fakharany, E. M., & Komatsu, S. (2020). Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells. Anticancer research, 40(5), 2685–2694. [Link]

  • Folkes, A. J., Ahmadi, K., Alderton, W. K., Alix, S., Baker, S. J., Box, G., Chuckowree, I. S., Clarke, P. A., Depledge, P., Eccles, S. A., Friedman, L. S., Hayes, A., Hancox, T. C., Kugendradas, A., Lensun, L., Moore, P., Olivero, A. G., Pang, J., Patel, S., Pergl-Wilson, G. H., … Shuttleworth, S. J. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of medicinal chemistry, 51(18), 5522–5532. [Link]

  • Patel, R. V., Park, S. W., & Keum, Y. S. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules (Basel, Switzerland), 27(9), 2848. [Link]

  • Saeed, A., Abbas, N., Rafique, H., & Köysal, Z. (2015). Synthesis, characterization and anticancer activity of some novel 2-(4-substituted piperazin-1-yl)-N-(4-((5-substituted-1,3,4-oxadiazol-2-yl)thio)phenyl)acetamides. Journal of the Brazilian Chemical Society, 26(9), 1833-1842. [Link]

  • Husain, A., Ahmad, A., Alam, M. M., Ajmal, M., & Ahuja, P. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ, 4, e1804. [Link]

  • Vankawala, V. P., Lee, W. M., Lee, J., Plett, B. O., Zand, M., & Lee, C. H. (2023). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. Scientific reports, 13(1), 8560. [Link]

  • Sampson, J. J., 3rd, Donkor, I. O., Huang, T. L., & Adunyah, S. E. (2011). Novel piperazine induces apoptosis in U937 cells. International journal of biochemistry and molecular biology, 2(1), 78–88. [Link]

  • Fathalla, M. M., Fares, M., Youssef, M. M., El-Fakharany, E. M., & Komatsu, S. (2020). Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells. Anticancer research, 40(5), 2685–2694. [Link]

  • Ali, R., Evans, D. B., & Chughtai, S. (2001). Cell cycle arrest mediated by a pyridopyrimidine is not abrogated by over-expression of Bcl-2 and cyclin D1. International journal of oncology, 18(5), 1035–1040. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during this synthesis, focusing on the underlying chemical principles to empower you to resolve experimental issues effectively.

I. Reaction Overview and Mechanism

The synthesis of 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The key transformation involves the displacement of a halide (commonly chlorine) from a substituted pyrimidine ring by the secondary amine of 2-(piperazin-1-yl)ethanol.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the chloro-substituent, making the carbon atom attached to the chlorine susceptible to nucleophilic attack. The reaction proceeds through a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, before the elimination of the chloride ion to restore aromaticity.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I improve the yield?

Low conversion is a common issue in SNAr reactions and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

Factor Underlying Principle Troubleshooting Steps
Insufficient Reaction Temperature The activation energy for the formation of the Meisenheimer complex can be high.Gradually increase the reaction temperature in 10-15 °C increments. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Be cautious of potential side reactions at excessively high temperatures.
Ineffective Base A base is required to neutralize the HCl generated during the reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic.Ensure you are using at least one equivalent of a suitable base. If using a mild base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA). The pKa of the conjugate acid of the base should be higher than that of the protonated piperazine.
Solvent Effects Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.If using a protic solvent like ethanol, consider switching to a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents can significantly accelerate the reaction rate.
Purity of Starting Materials Impurities in the starting materials, particularly water in the solvent or hygroscopic reagents, can quench the base or react with the starting materials.Ensure all starting materials and solvents are anhydrous. Use freshly opened reagents or dry them according to standard laboratory procedures.
Q2: I am observing a significant amount of a di-substituted byproduct. How can I minimize its formation?

The presence of two reactive chloro-groups on the starting material, 4,6-dichloropyrimidin-2-amine, can lead to the formation of a di-piperazine substituted byproduct. Controlling the stoichiometry and reaction conditions is key to favoring mono-substitution.

Strategies to Enhance Mono-substitution:

  • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the 4,6-dichloropyrimidin-2-amine relative to 2-(piperazin-1-yl)ethanol. This ensures that the piperazine derivative is the limiting reagent, reducing the likelihood of a second substitution.

  • Slow Addition: Add the 2-(piperazin-1-yl)ethanol solution dropwise to the reaction mixture containing the dichloropyrimidine and base at a controlled temperature. This maintains a low concentration of the nucleophile throughout the reaction.

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. Higher temperatures can increase the rate of the second substitution.

Visualizing the Reaction Pathway:

G A 4,6-Dichloropyrimidin-2-amine C Desired Mono-substituted Product A->C + 1 eq. Piperazine D Di-substituted Byproduct A->D + 2 eq. Piperazine B 2-(Piperazin-1-yl)ethanol C->D + 1 eq. Piperazine

Caption: Reaction pathways leading to mono- and di-substitution.

Q3: My purified product contains an unknown impurity peak in the HPLC. How can I identify it?

Identifying unknown impurities is crucial for ensuring the quality of your final compound. A combination of chromatographic and spectroscopic techniques is the most effective approach.

Impurity Identification Workflow:

  • LC-MS Analysis: The most direct method is to analyze your sample by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the impurity peak will provide its molecular weight.

  • Hypothesize Potential Structures: Based on the molecular weight and your knowledge of the reaction, you can hypothesize potential structures for the impurity. Common impurities include:

    • Unreacted starting materials.

    • The di-substituted byproduct.

    • Products of side reactions (e.g., hydrolysis of the chloro-group to a hydroxyl group if water is present).

  • Preparative HPLC or Flash Chromatography: Isolate the impurity using preparative HPLC or flash column chromatography.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra of the isolated impurity to elucidate its structure.

III. Experimental Protocols

The following protocols are representative and may require optimization based on your specific experimental setup and the purity of your reagents.

Protocol 1: Synthesis of 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol

Materials:

  • 4,6-Dichloropyrimidin-2-amine

  • 2-(Piperazin-1-yl)ethanol

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Ethanol

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 4,6-dichloropyrimidin-2-amine (1.0 eq) and the chosen base (K₂CO₃, 2.0 eq or DIPEA, 1.5 eq).

  • Add the solvent (DMF or Ethanol) to create a stirrable suspension.

  • In a separate flask, dissolve 2-(piperazin-1-yl)ethanol (1.1 eq) in the same solvent.

  • Slowly add the 2-(piperazin-1-yl)ethanol solution to the stirred suspension of the dichloropyrimidine.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC (e.g., using a 10:1 dichloromethane:methanol eluent system).

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • If using K₂CO₃, filter off the inorganic salts. If using DIPEA, proceed to the next step.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

  • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of dichloromethane and methanol.

  • Alternatively, recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture may be effective.[1]

Protocol 2: HPLC-UV Method for Purity Analysis

This is a general method and may require optimization for your specific system.

Parameter Condition
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

IV. Frequently Asked Questions (FAQs)

Q: What are the expected ¹H and ¹³C NMR chemical shifts for the final product?

  • ¹H NMR:

    • Pyrimidine protons: δ 7.8-8.2 ppm (s, 1H) and δ 5.8-6.2 ppm (s, 1H)

    • -NH₂ protons: A broad singlet, δ 5.5-6.5 ppm

    • Piperazine protons adjacent to the pyrimidine ring: δ 3.5-3.8 ppm (t, 4H)

    • Piperazine protons adjacent to the ethanol group: δ 2.5-2.8 ppm (t, 4H)

    • -CH₂-O- protons: δ 3.6-3.9 ppm (t, 2H)

    • -CH₂-N- protons: δ 2.6-2.9 ppm (t, 2H)

    • -OH proton: A broad singlet, variable chemical shift

  • ¹³C NMR:

    • Pyrimidine carbons: δ 160-165 ppm (C-NH₂), δ 155-160 ppm (C-piperazine), δ 85-90 ppm (CH)

    • Piperazine carbons: δ 50-60 ppm

    • Ethanol carbons: δ ~60 ppm (-CH₂-O), δ ~58 ppm (-CH₂-N)

Q: Why is the reaction selective for the 4/6 position over the 2 position on the pyrimidine ring?

A: In nucleophilic aromatic substitution on pyrimidines, the C4 and C6 positions are generally more reactive than the C2 position.[2] This is due to the greater ability of the nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 or C6 position.[2]

Q: Can I use a different leaving group besides chlorine?

A: Yes, other halogens such as fluorine or bromine can also be used. In SNAr reactions, the reactivity order is often F > Cl > Br > I. The highly electronegative fluorine atom activates the ring towards nucleophilic attack, even though the C-F bond is strong. The rate-determining step is the formation of the Meisenheimer complex, not the breaking of the carbon-halogen bond.[3]

V. References

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health.

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. National Institutes of Health.

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitrile and ACAT-1 Inhibitors. MDPI.

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate.

  • 13C NMR spectra of... | Download Scientific Diagram. ResearchGate.

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.

  • Technical Support Center: Synthesis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol. Benchchem.

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

  • Cas 723510-50-7, 2-[4-(6-AMINO-2-METHYLPYRIMIDIN-4-YL)PIPERAZIN-1-YL]ETHANOL. LookChem.

  • NOVEL PROCESS FOR THE PREPARATION OF PIRTOBRUTINIB AND ITS INTERMEDIATES THEREOF. Technical Disclosure Commons.

  • US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. Google Patents.

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. ResearchGate.

  • WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases. Google Patents.

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI.

  • Nucleophilic Aromatic Substitution. Chemistry Steps.

  • US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one. Google Patents.

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.

  • Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. National Institutes of Health.

  • 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. National Institutes of Health.

Sources

Technical Support Center: Optimizing Aminopyrimidine Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of aminopyrimidine piperazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of your target compounds.

Introduction to Aminopyrimidine Piperazine Synthesis

The aminopyrimidine piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The primary synthetic routes to these compounds involve the nucleophilic aromatic substitution (SNAr) of a halopyrimidine with piperazine or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. While these reactions are generally robust, achieving high yields and purity can be challenging due to factors such as competing side reactions, substrate reactivity, and suboptimal reaction conditions. This guide will provide you with the knowledge to navigate these challenges and successfully synthesize your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in my aminopyrimidine piperazine reaction?

A1: Low yields in these reactions can stem from several factors, but the most common culprits are incomplete reaction, the formation of byproducts, and difficulties in product isolation. In the case of SNAr reactions, incomplete conversion can be due to insufficient activation of the pyrimidine ring, poor nucleophilicity of the piperazine, or suboptimal reaction temperature. A significant byproduct is often the di-substituted piperazine, where two pyrimidine molecules react with one piperazine molecule.[1]

Q2: I'm seeing a significant amount of a di-substituted byproduct. How can I minimize its formation?

A2: The formation of the 1,4-bis(pyrimidinyl)piperazine byproduct is a common issue.[2] To favor the desired mono-substitution, it is crucial to use a significant excess of piperazine. A molar ratio of 5 to 10 equivalents of piperazine to the halopyrimidine is often effective.[3] This statistical excess ensures that a pyrimidine molecule is more likely to encounter an unreacted piperazine. Another strategy is to use N-Boc-piperazine, which has only one reactive nitrogen, followed by a deprotection step.[3]

Q3: My reaction seems to have stalled, and my starting material is not being consumed. What should I do?

A3: A stalled reaction can be due to several factors. First, verify the purity of your starting materials and reagents, as impurities can inhibit the reaction.[4] For SNAr reactions, ensure your solvent is anhydrous, as water can interfere with the reaction. If the reaction is still sluggish, a moderate increase in temperature can often drive it to completion. However, be cautious, as excessive heat can lead to byproduct formation.[4] If you are using a palladium-catalyzed reaction, catalyst deactivation could be the issue. Ensure your reaction is performed under an inert atmosphere (nitrogen or argon) to prevent catalyst oxidation.

Q4: How do I effectively remove the large excess of piperazine during work-up?

A4: Unreacted piperazine, being a basic and water-soluble compound, can typically be removed with an aqueous work-up. Washing the organic layer with a dilute acidic solution, such as 1M hydrochloric acid or a saturated ammonium chloride solution, will protonate the piperazine, rendering it highly water-soluble and facilitating its removal into the aqueous phase.[1]

Q5: Should I choose a traditional SNAr reaction or a Palladium-catalyzed (Buchwald-Hartwig) amination for my synthesis?

A5: The choice between SNAr and a Pd-catalyzed reaction depends on your substrate and desired reaction conditions.

  • SNAr is generally preferred when the pyrimidine ring is activated by electron-withdrawing groups and a good leaving group (e.g., F, Cl) is present.[5] It is often more cost-effective and avoids the need for metal catalysts, which can simplify purification.[3]

  • Buchwald-Hartwig amination is a more powerful and versatile method, particularly for less activated aryl halides (including chlorides, bromides, and iodides).[4][6] It often proceeds under milder conditions and can tolerate a wider range of functional groups. However, it requires an expensive palladium catalyst and ligands, and complete removal of the metal from the final product can be challenging.[3]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of aminopyrimidine piperazine derivatives.

Visual Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product TLC_Analysis Analyze Reaction by TLC/LC-MS Start->TLC_Analysis Incomplete_Reaction Incomplete Reaction: Significant Starting Material Remains TLC_Analysis->Incomplete_Reaction Starting material present? Byproduct_Formation Byproduct Formation: Multiple Spots on TLC TLC_Analysis->Byproduct_Formation New spots observed? Purification_Issues Purification Issues: Oily Product, Co-elution TLC_Analysis->Purification_Issues Product appears impure after work-up? Check_Reagents Check Reagent Purity & Stoichiometry Incomplete_Reaction->Check_Reagents Solution Increase_Temp Increase Reaction Temperature Incomplete_Reaction->Increase_Temp Solution Change_Solvent Change Solvent to Improve Solubility Incomplete_Reaction->Change_Solvent Solution Check_Catalyst For Pd-catalyzed: Check Catalyst Activity & Inert Atmosphere Incomplete_Reaction->Check_Catalyst Solution Di_Substitution Di-substituted Piperazine is a Common Byproduct Byproduct_Formation->Di_Substitution Identify Byproduct Lower_Temp Lower Reaction Temperature Byproduct_Formation->Lower_Temp General Solution Acid_Wash Perform Acidic Wash to Remove Piperazine Purification_Issues->Acid_Wash Solution Column_Chromatography Optimize Column Chromatography Conditions Purification_Issues->Column_Chromatography Solution Recrystallization Attempt Recrystallization from Different Solvents Purification_Issues->Recrystallization Solution Salt_Formation Consider Product Salt Formation for Crystallization Purification_Issues->Salt_Formation Solution Increase_Piperazine Increase Excess of Piperazine Di_Substitution->Increase_Piperazine Solution Use_Boc_Piperazine Use N-Boc-Piperazine Di_Substitution->Use_Boc_Piperazine Solution

Caption: A workflow for troubleshooting low yields.

Detailed Troubleshooting Scenarios
Observation Potential Cause Recommended Action
Reaction is clean by TLC, but yield is low after work-up. Product is partially soluble in the aqueous phase.Back-extract the aqueous layer with your organic solvent (e.g., ethyl acetate, dichloromethane) multiple times to recover any dissolved product.
Product is volatile and lost during solvent removal.Use a rotary evaporator at a lower temperature and pressure. Avoid drying the product under high vacuum for extended periods.
TLC shows a streak from the baseline. Excess piperazine is streaking on the silica gel plate.Before concluding that your product is impure, perform a work-up on a small aliquot of the reaction mixture, including an acidic wash, and then re-run the TLC.
Product is a persistent oil and will not crystallize. The product may have a low melting point or be amorphous. Residual solvent or impurities can also inhibit crystallization.Ensure the product is pure by NMR. If it is pure, try co-evaporation with a solvent it is insoluble in (e.g., hexanes) to induce precipitation. Alternatively, consider converting the product to a salt (e.g., hydrochloride) which is often more crystalline.
Reaction with 2,4-dichloropyrimidine gives a mixture of isomers. Nucleophilic attack is occurring at both the C2 and C4 positions.The C4 position is generally more reactive towards nucleophilic attack due to greater stabilization of the negative charge in the Meisenheimer intermediate.[7][8] However, steric and electronic factors of other substituents on the pyrimidine ring can influence this selectivity.[9][10] To favor C4 substitution, you can try running the reaction at a lower temperature. For C2 selectivity, more specialized conditions may be needed, such as using tertiary amine nucleophiles.[11]

Reaction Mechanisms Explained

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step process:

  • Nucleophilic Attack: The piperazine nitrogen attacks the electron-deficient carbon of the pyrimidine ring bearing the leaving group. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][12][13] The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which stabilizes the intermediate.[8][14]

  • Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the expulsion of the leaving group (e.g., a halide ion).

SNAr_Mechanism cluster_1 Step 1: Nucleophilic Attack cluster_2 Step 2: Leaving Group Departure Pyrimidine Halopyrimidine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Pyrimidine->Meisenheimer + Piperazine Piperazine Piperazine Product Aminopyrimidine Piperazine Meisenheimer->Product - Leaving Group Leaving_Group Halide Ion

Caption: The SNAr reaction mechanism.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction involves a catalytic cycle of three main steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the halopyrimidine.

  • Amine Coordination and Deprotonation: The piperazine coordinates to the palladium center, and a base removes a proton from the nitrogen.

  • Reductive Elimination: The C-N bond is formed, releasing the aminopyrimidine piperazine product and regenerating the palladium(0) catalyst.

Experimental Protocols

Protocol 1: General Procedure for SNAr Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halopyrimidine (1.0 eq), piperazine (5.0-10.0 eq), and a suitable base such as potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add a polar aprotic solvent such as dimethylformamide (DMF) or a polar protic solvent like ethanol. The choice of solvent can influence the reaction rate and solubility of the reactants.[15][16]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: a. Cool the reaction mixture to room temperature and pour it into water. b. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL). c. Combine the organic layers and wash with a dilute acid solution (e.g., 1M HCl) to remove excess piperazine, followed by a wash with brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.[15][16]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This reaction must be carried out under an inert atmosphere.

  • Reaction Setup: To a flame-dried Schlenk flask, add the halopyrimidine (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., sodium tert-butoxide, 1.5-2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Reagent Addition: Under a positive pressure of inert gas, add piperazine (1.2-1.5 eq) and an anhydrous solvent such as toluene or dioxane.[4]

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Cool the reaction to room temperature and dilute with an organic solvent. b. Filter the mixture through a pad of Celite to remove the palladium catalyst. c. Wash the filtrate with water and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography or recrystallization.

References

  • Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: The evidence to date. Expert Opinion on Drug Discovery, 17(9), 969–984. Available from: [Link]

  • Bassyouni, F. A., El-Sayed, M. A. A., Abdel-Rahman, H. M., & El-Deen, I. M. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 331–338. Available from: [Link]

  • Bassyouni, F. A., El-Sayed, M. A. A., Abdel-Rahman, H. M., & El-Deen, I. M. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate. Available from: [Link]

  • orthocresol. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available from: [Link]

  • Al-Hiari, Y. M., Qaisi, A. M., & El-Abadelah, M. M. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(12), 9958–9971. Available from: [Link]

  • Sigel, E. A., Woltornist, R. A., & MacMillan, D. W. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science, 13(42), 12564–12572. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. Available from: [Link]

  • Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings [Video]. YouTube. Available from: [Link]

  • Bassyouni, F. A., El-Sayed, M. A. A., Abdel-Rahman, H. M., & El-Deen, I. M. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Semantic Scholar. Available from: [Link]

  • Amination products of chloropyrazine and 2-chloropyrimidine. ResearchGate. (n.d.). Available from: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. (n.d.). Available from: [Link]

  • How do I remove piperazine from the solid compound? ResearchGate. (2015, October 29). Available from: [Link]

  • Crampton, M. R., & Emokpae, T. A. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (12), 2019–2024. Available from: [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers. (2020, July 9). Available from: [Link]

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. National Institutes of Health. (2020, July 10). Available from: [Link]

  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. National Institutes of Health. (n.d.). Available from: [Link]

  • Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Royal Society of Chemistry. (n.d.). Available from: [Link]

  • How to extract/isolate piperazine from water without distillation? ResearchGate. (2013, March 29). Available from: [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. (n.d.). Available from: [Link]

  • Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? Chemistry LibreTexts. (n.d.). Available from: [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. (2018, April 19). Available from: [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. (n.d.). Available from: [Link]

  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. (n.d.). Available from: [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. (2017, January 14). Available from: [Link]

  • Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. Royal Society of Chemistry. (n.d.). Available from: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. National Institutes of Health. (2020, May 6). Available from: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. (2018, October 17). Available from: [Link]

  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. (n.d.). Available from: [Link]

  • Piperazine-Based Mixed Solvents for CO 2 Capture in Bubble-Column Scrubbers and Regeneration Heat. MDPI. (2024, October 7). Available from: [Link]

  • Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Organic and Pharmaceutical Chemistry. (n.d.). Available from: [Link]

  • SNAr of bromoporphyrin 2 with piperazine (10b) in DMF. ResearchGate. (n.d.). Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. (n.d.). Available from: [Link]

Sources

Common side reactions in the synthesis of aminopyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of aminopyrimidine derivatives. This guide, designed by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these critical pharmaceutical building blocks. Our focus is on providing practical, mechanistically grounded solutions to common side reactions, ensuring the integrity and success of your experimental work.

Section 1: Controlling Regioselectivity in the Amination of Dichloropyrimidines

The selective synthesis of mono-aminopyrimidine derivatives from di- or tri-chlorinated precursors is a frequent challenge. The formation of di-substituted byproducts can significantly reduce the yield of the desired product and complicate purification. Understanding the factors that govern the regioselectivity of nucleophilic aromatic substitution (SNAr) is paramount.

FAQ 1: I am getting a mixture of mono- and di-substituted products when reacting 2,4-dichloropyrimidine with a primary amine. How can I favor the formation of the mono-substituted product?

The key to achieving selective mono-amination lies in controlling the relative reactivity of the chlorine atoms at the C2 and C4 positions. The C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack. However, several factors can influence this selectivity.

Troubleshooting Guide: Formation of Di-substituted Byproducts

Potential Cause Explanation Recommended Solution
High Reaction Temperature Elevated temperatures provide sufficient energy to overcome the activation barrier for the substitution at the less reactive C2 position, leading to di-substitution.Maintain a lower reaction temperature (e.g., 0-25 °C) to favor kinetic control and selective reaction at the more reactive C4 position.
Excess Amine Nucleophile Using a large excess of the amine increases the probability of a second substitution event after the initial mono-amination.Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the amine nucleophile.
Prolonged Reaction Time Extended reaction times, even at lower temperatures, can lead to the slow formation of the di-substituted product.Monitor the reaction closely by TLC or LC-MS and quench the reaction once the starting material is consumed and the desired mono-substituted product is maximized.
Strongly Basic Conditions A highly basic reaction medium can deprotonate the initially formed mono-aminopyrimidine, increasing its nucleophilicity and promoting a second substitution.Use a non-nucleophilic organic base (e.g., triethylamine, DIPEA) in slight excess to neutralize the HCl generated during the reaction. Avoid strong inorganic bases where possible.

Experimental Protocol: Selective Mono-amination of 2,4-Dichloropyrimidine

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 2,4-dichloropyrimidine (1.0 eq) in a suitable aprotic solvent (e.g., THF, dioxane, or acetonitrile).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of the primary amine (1.1 eq) and triethylamine (1.2 eq) in the same solvent dropwise over 30 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30-60 minutes.

  • Work-up: Once the starting material is consumed, quench the reaction by adding cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-aminopyrimidine.

Section 2: The Dimroth Rearrangement - An Isomeric Impurity Pitfall

The Dimroth rearrangement is a common isomerization reaction in pyrimidine chemistry that can lead to the formation of structurally isomeric byproducts, which are often difficult to separate from the desired product.[1] This rearrangement is typically facilitated by acidic or basic conditions, as well as heat.[2][1]

FAQ 2: I have synthesized a substituted aminopyrimidine, but my NMR spectrum shows a mixture of two isomers that are very close on TLC. Could this be a Dimroth rearrangement?

It is highly probable that you are observing a Dimroth rearrangement. This rearrangement involves the opening of the pyrimidine ring followed by re-closure to form a more thermodynamically stable isomer.[3] The presence of acid, base, or even certain substituents can promote this process.

Troubleshooting Guide: Dimroth Rearrangement

Potential Cause Explanation Recommended Solution
Acidic or Basic Conditions Both acid and base can catalyze the ring-opening and ring-closing steps of the Dimroth rearrangement.Maintain a neutral pH during the reaction and work-up. If an acid or base is necessary for the reaction, neutralize it carefully at low temperature before any heating or prolonged standing.
Elevated Temperatures Heat provides the energy for the rearrangement to occur, even under neutral conditions.Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Avoid prolonged heating during work-up and purification.
Electron-withdrawing groups Substituents that decrease the electron density of the pyrimidine ring can facilitate nucleophilic attack and subsequent ring opening.[4]Be particularly cautious with reaction conditions when working with pyrimidines bearing electron-withdrawing groups.

Identifying the Dimroth Rearrangement Product

The two isomers can often be distinguished by careful analysis of their NMR spectra.[5] For example, 1H NMR chemical shifts of protons on the pyrimidine ring and its substituents can differ between the two isomers. 2D NMR techniques like NOESY can also be helpful in confirming the regiochemistry.[5]

Workflow for Mitigating Dimroth Rearrangement

Dimroth_Troubleshooting cluster_mitigation Mitigation Strategies start Isomeric Mixture Observed in NMR/LC-MS check_rearrangement Suspect Dimroth Rearrangement? start->check_rearrangement lower_temp Lower Reaction Temperature check_rearrangement->lower_temp Yes end_failure Investigate other side reactions check_rearrangement->end_failure No neutral_ph Maintain Neutral pH minimize_time Minimize Reaction Time repurify Re-purify under mild conditions (e.g., low temp chromatography) minimize_time->repurify end_success Pure Desired Isomer repurify->end_success

Caption: Troubleshooting workflow for addressing the Dimroth rearrangement.

Section 3: Hydrolysis of Halopyrimidines - The Unwanted Hydroxy Byproduct

Chloropyrimidines are susceptible to hydrolysis, especially under acidic conditions, leading to the formation of hydroxypyrimidine byproducts. These byproducts can be difficult to remove and can lower the overall yield of the desired aminopyrimidine.

FAQ 3: My reaction of a chloropyrimidine with an amine is sluggish, and I am observing a significant amount of a more polar byproduct, which I suspect is the corresponding hydroxypyrimidine. What is causing this and how can I prevent it?

The formation of hydroxypyrimidines is a classic example of a competing nucleophilic substitution reaction where water acts as the nucleophile. This is often exacerbated by acidic conditions which protonate the pyrimidine ring, making it more electrophilic.

Troubleshooting Guide: Hydrolysis of Chloropyrimidines

Potential Cause Explanation Recommended Solution
Presence of Water Water, either as a solvent or a contaminant, can act as a nucleophile and displace the chlorine atom.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
Acidic Conditions Protonation of the pyrimidine ring increases its susceptibility to nucleophilic attack by water.If acidic conditions are required, use the minimum effective amount of acid. Alternatively, consider a different synthetic route that does not require acid catalysis.
High Temperatures Elevated temperatures can accelerate the rate of hydrolysis.Conduct the reaction at a lower temperature, even if it requires a longer reaction time.

Mechanism of Acid-Catalyzed Hydrolysis

Hydrolysis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products pyrimidine Chloropyrimidine protonated_pyrimidine Protonated Pyrimidine pyrimidine->protonated_pyrimidine + H+ h3o H3O+ adduct Water Adduct protonated_pyrimidine->adduct + H2O hydroxypyrimidine Hydroxypyrimidine adduct->hydroxypyrimidine - H+ hcl HCl

Caption: Simplified mechanism of acid-catalyzed hydrolysis of a chloropyrimidine.

Section 4: Challenges in Buchwald-Hartwig Amination of Pyrimidines

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its application to heterocyclic systems like pyrimidines can present unique challenges.[6][7][8]

FAQ 4: I am attempting a Buchwald-Hartwig amination of a chloropyrimidine, but I am getting low yield and a complex mixture of products. What are the common pitfalls?

Low yields in Buchwald-Hartwig aminations of pyrimidines can stem from several factors, including catalyst deactivation, inappropriate ligand choice, and competing side reactions.

Troubleshooting Guide: Buchwald-Hartwig Amination

Potential Cause Explanation Recommended Solution
Inappropriate Catalyst/Ligand The choice of palladium precursor and phosphine ligand is crucial for efficient catalytic turnover. Electron-rich and bulky ligands are often required for challenging substrates.[6][7]Screen a variety of palladium precatalysts (e.g., G3 or G4 palladacycles) and bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).
Base Sensitivity Strong bases like sodium tert-butoxide can lead to decomposition of sensitive substrates or promote side reactions.[6]Consider using weaker inorganic bases such as K3PO4 or Cs2CO3, although this may require higher reaction temperatures or longer reaction times.
Dehalogenation A common side reaction is the reduction of the aryl halide to the corresponding arene, which consumes the starting material.Ensure the reaction is performed under strictly anhydrous and anaerobic conditions. The choice of ligand and base can also influence the extent of dehalogenation.
Inhibition by Substrate/Product The nitrogen atoms in the pyrimidine ring or the amine product can coordinate to the palladium center and inhibit catalysis.The use of bulky ligands can often mitigate this issue by sterically hindering the coordination of the heterocyclic nitrogens to the metal center.

Section 5: Purification Strategies

Effective purification is critical for obtaining high-purity aminopyrimidine derivatives. The presence of unreacted starting materials, byproducts, and residual reagents can interfere with subsequent synthetic steps and biological assays.

FAQ 5: How can I effectively remove unreacted starting amine and its corresponding salt from my aminopyrimidine product?

Residual amines and their salts can often be challenging to remove by standard silica gel chromatography due to their basicity and polarity.

Troubleshooting Guide: Purification

Issue Recommended Solution
Residual Starting Amine - Acidic Wash: During the aqueous work-up, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or saturated NH4Cl) to protonate the amine and extract it into the aqueous phase. Ensure your product is stable to these conditions. - Isocyanate Scavenging: Treat the crude product with a polymer-supported isocyanate resin. The resin will react with the primary or secondary amine, and the resulting urea can be filtered off.
Amine Salts - Aqueous Wash: Amine hydrochlorides are often water-soluble and can be removed by washing the organic layer with water or brine. - Base Wash: If the amine salt is not sufficiently water-soluble, a wash with a dilute aqueous base (e.g., saturated NaHCO3) can deprotonate the salt, and the resulting free amine can then be removed by an acidic wash.
Polar Byproducts - Reverse-Phase Chromatography: For highly polar compounds that are difficult to separate on normal-phase silica gel, reverse-phase chromatography (C18) can be an effective alternative.

References

  • Kosynkina, L., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Molecules, 26(10), 2913. [Link]

  • El-Sayed, et al. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Current Organic Chemistry.
  • Guerret, P., et al. (2011). Postulated mechanism of the Dimroth rearrangement under basic conditions in the imidazo[1,2-a]pyrimidine ring. Tetrahedron, 67(40), 7757-7764. [Link]

  • Star Chemistry. (2025). The Dimroth Rearrangement: A Comprehensive Analysis. [Link]

  • Smith, K. M., et al. (2025). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. [Link]

  • El-Sayed, W. A. (2025). Recent Advances in the Dimroth Rearrangement. IntechOpen. [Link]

  • Dalton, C., et al. (2017). The Dimroth rearrangement as a probable cause for structural misassignments in imidazo[1,2-a]pyrimidines: A 15N-labelling study and an easy method for the determination of regiochemistry. Tetrahedron, 73(34), 5146-5153. [Link]

  • Iqbal, S., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(18), 4236. [Link]

  • Reddy, T. R., et al. (2019). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Organic Letters, 21(15), 5889-5893. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wilde, T. R., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(44), 15186-15223. [Link]

  • Chemistry Connected. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Reagent Guides. [Link]

Sources

Validation & Comparative

A Comparative Guide to Src/Abl Kinase Inhibitors: Evaluating "2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol" and its Analogs Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the inhibition of tyrosine kinases remains a cornerstone of drug development, particularly for malignancies driven by aberrant kinase activity. The Src and Abl tyrosine kinases are critical players in intracellular signaling pathways that regulate cell proliferation, differentiation, survival, and motility. Their dysregulation is a hallmark of various cancers, most notably Chronic Myeloid Leukemia (CML), where the BCR-Abl fusion protein is a key oncogenic driver. This guide provides a comparative analysis of the potential Src/Abl inhibitor "2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol" within the broader context of established therapeutic agents such as Imatinib, Dasatinib, and Bosutinib.

While specific inhibitory data for "2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol" is not extensively available in the public domain, its structural motifs—the aminopyrimidine core linked to a piperazine moiety—are characteristic of a class of compounds known to exhibit potent kinase inhibitory activity. This guide will, therefore, evaluate this compound as a representative of its chemical class, exploring its potential efficacy based on structure-activity relationships and comparing it to the performance of well-documented Src/Abl inhibitors.

The Central Role of Src and Abl in Oncology

Src and Abl are non-receptor tyrosine kinases that act as crucial nodes in numerous signaling pathways. The fusion of the Breakpoint Cluster Region (BCR) gene with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene results in the constitutively active BCR-Abl kinase, the pathogenic driver of CML.[1] Src family kinases (SFKs), on the other hand, are implicated in the progression of various solid tumors and can also contribute to resistance to BCR-Abl inhibitors.[2] Dual inhibition of both Src and Abl kinases, therefore, presents a compelling therapeutic strategy to achieve more comprehensive and durable responses in relevant cancers.[2]

Caption: Simplified diagram of Src and Abl signaling pathways.

Comparative Analysis of Src/Abl Inhibitors

The therapeutic landscape for CML and other Src/Abl-driven cancers has been revolutionized by the development of tyrosine kinase inhibitors (TKIs). Imatinib, the first-in-class BCR-Abl inhibitor, demonstrated remarkable efficacy but is less potent against Src family kinases.[3] Second-generation inhibitors like Dasatinib and Bosutinib were developed to overcome Imatinib resistance and exhibit potent dual Src/Abl inhibitory activity.[4][5]

The compound "2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol" belongs to a class of pyrimidine-piperazine derivatives that have been explored as kinase inhibitors. The 2-aminopyrimidine scaffold is a well-established hinge-binding motif in many kinase inhibitors, mimicking the adenine ring of ATP. The piperazine group often serves as a versatile linker to various substituents that can enhance potency, selectivity, and pharmacokinetic properties.

Below is a comparative summary of the biochemical potency of established Src/Abl inhibitors.

InhibitorTarget KinaseIC50 (nM)Reference
Dasatinib Src0.5[6]
Abl< 1[4]
Bosutinib Src1.2[5]
Abl2.4[7]
Imatinib Src> 10,000[3]
Abl400[8]

Note: IC50 values can vary depending on the specific assay conditions.

Analysis of "2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol" in Context:

While lacking direct experimental data, the structure of "2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol" suggests the potential for dual Src/Abl inhibition. The 6-aminopyrimidine core can form critical hydrogen bonds within the ATP-binding pocket of both kinases. The piperazine linker connected to an ethanol group can be modified to optimize interactions with the solvent-exposed region of the kinase, influencing both potency and selectivity. The development of pyrazolo[3,4-d]pyrimidines as potent Src/Abl inhibitors further underscores the potential of pyrimidine-based scaffolds in this domain.[9]

Experimental Protocol: In Vitro Kinase Inhibition Assay

To empirically determine the inhibitory potential of a novel compound like "2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol," a robust in vitro kinase assay is essential. The following is a representative protocol for determining the IC50 value of a test compound against Src or Abl kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific tyrosine kinase (e.g., Src or Abl).

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the kinase. The amount of phosphorylation is quantified, typically using a luminescent or fluorescent readout.

Caption: A generalized workflow for an in vitro kinase assay to determine IC50 values.

Materials:

  • Recombinant human Src or Abl kinase

  • Kinase substrate peptide (e.g., a poly-Glu-Tyr peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound ("2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol") dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white microplates

  • Multimode plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells without kinase as a background control.

  • Kinase Reaction Initiation:

    • Prepare a kinase/substrate master mix in kinase assay buffer.

    • Prepare an ATP solution in kinase assay buffer.

    • Add the kinase/substrate mix to all wells.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction, which should be determined in preliminary experiments.

  • Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

    • Add the Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data by setting the DMSO-only wells to 100% activity and the no-kinase wells to 0% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The structural features of "2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol" place it within a promising class of compounds with the potential for dual Src/Abl kinase inhibition. While direct experimental evidence is needed to confirm its activity and selectivity profile, a comparative analysis with established inhibitors like Dasatinib and Bosutinib provides a valuable framework for its evaluation. The aminopyrimidine core is a proven pharmacophore for kinase inhibition, and the piperazine-ethanol moiety offers avenues for synthetic modification to optimize its therapeutic properties.

Future research should focus on the synthesis and in-depth biological characterization of "2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol" and its analogs. This would involve comprehensive in vitro kinase profiling against a panel of kinases to determine its selectivity, followed by cellular assays to assess its anti-proliferative and pro-apoptotic effects in relevant cancer cell lines. Ultimately, in vivo studies in animal models of CML or other appropriate cancers would be necessary to evaluate its therapeutic potential. The systematic approach outlined in this guide, from structural analysis to detailed experimental validation, provides a roadmap for advancing our understanding of this and other novel kinase inhibitors.

References

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055–4063.
  • Boschelli, D. H., Ye, F., Wang, Y. D., Dutia, M., et al. (2001). 4-Anilino-3-quinolinecarbonitriles: a new class of inhibitors of the src family of protein tyrosine kinases. Journal of medicinal chemistry, 44(23), 3965–3977.
  • Cortes, J. E., Talpaz, M., O'Brien, S., Faderl, S., et al. (2003). Effects of bosutinib on SRC kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Clinical cancer research, 9(5), 1858–1865.
  • Eustace, D., Jognela, S., Wang, Y., Miller, W. T., & Lawrence, D. S. (2008). Dasatinib, a multi-target tyrosine kinase inhibitor, targets Src kinase, in addition to BCR-Abl, c-KIT, PDGFR and ephrin-A receptor kinases. Cellular signalling, 20(9), 1545–1554.
  • Puttini, M., Coluccia, A. M., Boschelli, F., Cleris, L., et al. (2006). An update on dual Src/Abl inhibitors.
  • Shah, N. P., Tran, C., Lee, F. Y., Chen, P., Norris, D., & Sawyers, C. L. (2004). Overriding imatinib resistance with a novel ABL kinase inhibitor. Science, 305(5682), 399–401.
  • Seeliger, M. A., Ranjitkar, P., D'Andrea, V., & Kuriyan, J. (2009). Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations. Journal of medicinal chemistry, 52(5), 1579–1589.
  • Weisberg, E., Manley, P. W., Breitenstein, W., Brüggen, J., et al. (2007). Characterization of AMN107, a selective inhibitor of wild-type and mutant Bcr-Abl. Cancer cell, 7(2), 129–141.
  • O'Hare, T., Shakespeare, W. C., Zhu, X., Eide, C. A., et al. (2009). AP24534, a pan-BCR-ABL inhibitor for chronic myeloid leukemia, potently inhibits the T315I mutant and overcomes mutation-based resistance. Cancer cell, 16(5), 401–412.
  • Vultur, A., Buettner, R., & Jove, R. (2008). Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. Molecular cancer therapeutics, 7(11), 3371–3379.
  • Tokarski, J. S., Newitt, J. A., Chang, C. Y., Cheng, J. D., et al. (2006). The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates the basis for potency against Imatinib-resistant ABL mutants. Cancer research, 66(11), 5790–5797.
  • Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661.
  • Rix, U., Hantschel, O., Dürnberger, G., Rix, L. L., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055–4063.
  • Johnson, F. M., Saigal, B., Tran, H., Donato, N. J., & Ma, L. (2005). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Molecular cancer therapeutics, 4(10), 1591–1599.
  • Golas, J. M., Arndt, K., Etienne, C., Lucas, J., et al. (2003). SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent in vitro against expressive cell lines from different human tumors. Cancer research, 63(2), 375–381.
  • Hantschel, O., Rix, U., Schmidt, U., Brümmendorf, T. H., et al. (2007). The Bcr-Abl kinase inhibitor NVP-AEW541 is a potent inhibitor of Flt3, c-Kit and Ret. Leukemia, 21(8), 1665–1673.
  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Bcr-Abl tyrosine-kinase inhibitor. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link].

  • Schenone, S., Brullo, C., Musumeci, F., Radi, M., & Botta, M. (2011). Molecular Characterization of c-Abl/c-Src Kinase Inhibitors Targeted Against Murine Tumour Progenitor Cells That Express Stem Cell Markers. PLoS ONE, 6(11), e27160.
  • Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Gambacorti-Passerini, C., Kantarjian, H., Baccarani, M., & Cortes, J. (2013). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia.
  • protocols.io. (2024, May 31). In vitro kinase assay. [Link]

  • ResearchGate. (n.d.). IC 50 values for inhibition of Bcr-Abl phosphorylation by STI571. Retrieved from [Link]

  • ResearchGate. (n.d.). Average sequence coverage and IC 50 values for kinase targets of bosutinib. Retrieved from [Link]

  • Seeliger, M. A., & Kuriyan, J. (2009). Imatinib can act as an allosteric activator of Abl kinase. The Journal of biological chemistry, 284(3), 1791–1800.

Sources

A Comparative Efficacy Analysis of Novel PARP Inhibitors: Benchmarking "2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol" Against Clinically Approved Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The development of Poly (ADP-ribose) polymerase (PARP) inhibitors represents a significant advancement in precision oncology, particularly for cancers harboring defects in DNA damage repair pathways, such as BRCA1/2 mutations. This guide provides a comprehensive framework for evaluating the efficacy of a novel PARP inhibitor, designated here as "Compound X" (2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol), in direct comparison to established, clinically approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, Talazoparib, and Veliparib. We will dissect the critical performance metrics, from biochemical potency to cellular activity and the pivotal mechanism of PARP trapping, providing field-proven experimental protocols and data interpretation guidelines for researchers in drug development.

Introduction: The Rationale for PARP Inhibition

Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. It acts as a first responder to DNA single-strand breaks (SSBs), binding to the damaged site and synthesizing long chains of poly(ADP-ribose) (PAR) on itself and other recruited proteins.[1][2] This PARylation process serves as a scaffold, recruiting the machinery for Base Excision Repair (BER) to resolve the lesion.[3]

The therapeutic strategy behind PARP inhibitors (PARPi) is rooted in the concept of synthetic lethality .[4][5] In cancer cells with mutations in BRCA1 or BRCA2 genes, the primary pathway for repairing DNA double-strand breaks (DSBs)—Homologous Recombination Repair (HRR)—is defective.[5] When PARP is inhibited, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs are converted into toxic DSBs.[4] While healthy cells can repair these DSBs using their functional HRR pathway, BRCA-deficient cancer cells cannot, leading to genomic collapse and cell death.[6][7]

However, the efficacy of PARP inhibitors is not solely dependent on catalytic inhibition. A more potent mechanism of cytotoxicity is PARP trapping , where the inhibitor not only blocks PARP's enzymatic activity but also physically traps the PARP protein on the DNA.[8][9] These trapped PARP-DNA complexes are highly toxic lesions that obstruct replication forks, proving more cytotoxic than the unrepaired SSBs alone.[8][10] Therefore, a robust evaluation of any new PARP inhibitor must assess both its catalytic inhibition and its PARP trapping potential.

Signaling Pathway Overview

The following diagram illustrates the central role of PARP1 in the DNA damage response and the dual mechanisms of action of PARP inhibitors.

PARP_Pathway cluster_0 Cellular State cluster_1 Therapeutic Intervention cluster_2 Cellular Outcome in BRCA-Deficient Cancer DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Enzyme DNA_Damage->PARP1 binds to PARylation Auto-PARylation (using NAD+) PARP1->PARylation activated Trapped_Complex Trapped PARP-DNA Complex Recruitment Recruitment of BER Proteins PARylation->Recruitment creates scaffold PARP1_release PARP1 dissociates from DNA PARylation->PARP1_release causes release No_Repair Unrepaired SSBs Repair SSB Repair Recruitment->Repair leads to PARP1_release->Repair PARPi PARP Inhibitor (e.g., Compound X) PARPi->PARP1 Mechanism 2: PARP Trapping PARPi->PARylation Mechanism 1: Catalytic Inhibition Replication DNA Replication No_Repair->Replication Trapped_Complex->Replication DSBs Double-Strand Breaks (DSBs) Replication->DSBs collision leads to Apoptosis Synthetic Lethality (Cell Death) DSBs->Apoptosis (HRR is deficient)

Figure 1: Mechanism of PARP1 action and PARP inhibitor-induced synthetic lethality.

Comparative Efficacy Metrics

To position Compound X in the therapeutic landscape, its performance must be benchmarked against established agents across several key parameters.

Biochemical Potency (Catalytic Inhibition)

The first step is to determine the inhibitor's intrinsic ability to block the enzymatic function of PARP1 and PARP2. This is typically measured as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency.

Causality: While PARP trapping is a dominant driver of cytotoxicity, potent catalytic inhibition is the prerequisite for trapping.[11] An inhibitor must first engage the NAD+ binding pocket with high affinity to prevent PARylation and keep the enzyme bound to DNA.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)
Compound X Data to be determinedData to be determined
Olaparib~1-5~1-5
Rucaparib~1.1~5.6
Niraparib~3.8~2.1
Talazoparib~0.5-1.5~0.2-0.8
Veliparib~5~2
Note: Values are compiled medians from multiple sources and can vary based on assay conditions.[11][12][13]
PARP Trapping Potency

This is arguably the most critical determinant of a PARP inhibitor's clinical efficacy.[14] It measures the ability of the compound to stabilize the PARP-DNA complex. Potency is often expressed as an EC50 value from a cellular assay.

Causality: The physical obstruction caused by a trapped PARP enzyme is a highly cytotoxic lesion that is more difficult for the cell to resolve than a simple unrepaired nick.[8] Differences in chemical structure directly influence trapping ability, with more rigid structures often correlating with higher trapping potency.[15]

InhibitorRelative PARP Trapping Potency
Compound X Data to be determined
Talazoparib+++++ (Most Potent)
Niraparib++++
Rucaparib+++
Olaparib+++
Veliparib+ (Weakest)
Note: This is a relative ranking based on published data.[16][17] Talazoparib is reported to be up to 100-fold more potent at trapping PARP than olaparib or rucaparib.[10][14]
Cellular Anti-Proliferative Activity

The ultimate goal is to kill cancer cells. This is assessed by measuring the inhibitor's effect on the viability and proliferation of cancer cell lines, particularly those with BRCA1/2 mutations.

Causality: This metric integrates biochemical potency, PARP trapping, cell permeability, and potential off-target effects into a single, physiologically relevant readout. Comparing efficacy in BRCA-mutant cells versus their BRCA-proficient (wild-type) counterparts demonstrates the inhibitor's selectivity and dependence on the synthetic lethal mechanism.

InhibitorRepresentative IC50 in BRCA1-mutant cells (e.g., MDA-MB-436) (nM)
Compound X Data to be determined
Olaparib~10 - 100
Rucaparib~20 - 150
Niraparib~10 - 80
Talazoparib~0.5 - 5
Note: Cellular IC50 values are highly dependent on the specific cell line and assay duration.[18][19]

Essential Experimental Protocols

To generate the comparative data for Compound X, the following validated protocols are recommended.

Protocol: Cellular PARP Trapping Assay (Chromatin Fractionation)

This method directly measures the amount of PARP1 protein physically associated with chromatin in response to drug treatment.

Figure 2: Workflow for the Chromatin Fractionation PARP Trapping Assay.

Step-by-Step Methodology:

  • Cell Culture: Seed BRCA1-deficient cells (e.g., MDA-MB-436 or UWB1.289) in 10 cm dishes to reach ~80% confluency.

  • DNA Damage: Treat cells with a DNA-damaging agent like methyl methanesulfonate (MMS) to induce SSBs and recruit PARP1 to the chromatin.

  • Inhibitor Treatment: Wash out the MMS and add fresh media containing serial dilutions of Compound X and control inhibitors (e.g., Talazoparib as a strong trapper, Veliparib as a weak trapper).

  • Cell Fractionation:

    • Harvest cells and lyse them in a low-salt buffer containing a mild detergent to release cytoplasmic proteins.

    • Centrifuge to pellet the nuclei.

    • Resuspend the nuclear pellet in a high-salt buffer to extract chromatin-bound proteins.

  • Western Blotting:

    • Separate the extracted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for PARP1.[20]

    • Strip and re-probe the membrane with an antibody for a histone protein (e.g., Histone H3) to serve as a loading control for the chromatin fraction.[20]

  • Analysis: Quantify the intensity of the PARP1 band relative to the Histone H3 band. An increase in the PARP1 signal with increasing drug concentration indicates successful PARP trapping. Plot the data to calculate an EC50 value.

Protocol: Cell Viability Assay (MTT/CellTiter-Glo)

This assay measures the metabolic activity of cells, which correlates with the number of viable cells in a culture.

Figure 3: Workflow for a standard Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Plating: Seed cells (e.g., BRCA-mutant and a BRCA-wild-type control line) into 96-well plates at a predetermined optimal density.[21]

  • Drug Addition: The following day, add a range of concentrations of Compound X and control inhibitors to the wells in triplicate.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 3-5 days).[22]

  • Reagent Addition & Measurement:

    • For MTT Assay: Add MTT reagent to each well and incubate for 1-4 hours.[21] The mitochondrial dehydrogenases of living cells convert the yellow MTT to a purple formazan product. Add a solubilizing agent (e.g., DMSO) and read the absorbance.

    • For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which lyses the cells and provides the substrate (luciferin) for a thermostable luciferase. The amount of luminescence generated is proportional to the amount of ATP present, which is a key indicator of metabolically active cells.[8]

  • Analysis: Normalize the data to untreated controls and plot cell viability against the logarithm of inhibitor concentration. Use a non-linear regression model to calculate the IC50 value.

In Vivo Efficacy Evaluation

Promising in vitro data must be validated in a preclinical animal model. Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models using BRCA-deficient tumors are the gold standard.[23][24][25]

Experimental Design:

  • Model: Immunocompromised mice (e.g., NSG) are implanted with BRCA-mutant tumor cells or fragments.

  • Treatment: Once tumors reach a palpable size, mice are randomized into groups: Vehicle control, Compound X, and a positive control (e.g., Olaparib or Talazoparib).

  • Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI). Tumor volume is measured regularly, and the time to tumor progression is recorded. Secondary endpoints can include analysis of PARP activity in excised tumor tissue.

Causality: An in vivo model tests not only the direct anti-tumor activity of the compound but also its pharmacokinetic and pharmacodynamic (PK/PD) properties, such as oral bioavailability, metabolic stability, and ability to achieve and maintain effective concentrations within the tumor tissue.

Conclusion and Strategic Positioning

The successful development of a novel PARP inhibitor like 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol hinges on a rigorous, multi-faceted evaluation of its efficacy against established clinical agents. While potent catalytic inhibition of PARP1/2 is fundamental, superior PARP trapping is the key differentiating factor that drives enhanced cytotoxicity and clinical potential.

By executing the protocols outlined in this guide, researchers can generate a comprehensive data package. The ideal profile for Compound X would be:

  • Potent Biochemical Inhibition: IC50 values in the low- to sub-nanomolar range, comparable or superior to Talazoparib.[11]

  • Exceptional PARP Trapping: Demonstrably higher trapping potency than Olaparib and Rucaparib, ideally approaching or exceeding that of Niraparib or Talazoparib.[16]

  • Selective Cellular Killing: High potency in BRCA-deficient cancer cell lines with a significant therapeutic window compared to BRCA-proficient cells.

  • Robust In Vivo Efficacy: Significant tumor growth inhibition in xenograft models at well-tolerated doses.

This comparative framework will definitively establish the therapeutic potential of Compound X and guide its continued development toward clinical application.

References

  • MDPI. Development of Mitochondria-Targeted PARP Inhibitors. Available at: [Link]

  • ResearchGate. Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... Available at: [Link]

  • PubMed Central. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. Available at: [Link]

  • MDPI. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Available at: [Link]

  • PubMed. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. Available at: [Link]

  • PubMed Central. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Available at: [Link]

  • Oncotarget. Transcriptomics reveals in vivo efficacy of PARP inhibitor combinatorial synergy with platinum-based chemotherapy in human non-small cell lung carcinoma models. Available at: [Link]

  • Annual Reviews. Mechanism of Action of PARP Inhibitors. Available at: [Link]

  • PubMed Central. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib. Available at: [Link]

  • PubMed Central. The comings and goings of PARP-1 in response to DNA damage. Available at: [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • BPS Bioscience. PARPtrap™ Assay Kit for PARP1. Available at: [Link]

  • PNAS. Inhibitors of PARP: Number crunching and structure gazing. Available at: [Link]

  • Massive Bio. Poly Adp Ribose Polymerase 1. Available at: [Link]

  • PubMed Central. Inhibitors of PARP: Number crunching and structure gazing. Available at: [Link]

  • OPUS at UTS. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. Available at: [Link]

  • Annals of Urologic Oncology. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. Available at: [Link]

  • PubMed Central. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting. Available at: [Link]

  • Dojindo. Measuring Cell Viability / Cytotoxicity. Available at: [Link]

  • ResearchGate. LC50 calculated from cell viability (MTS assay) data for each of five PARPis (talazoparib, rucaparib, olaparib, niraparib and veliparib) in (A) PEO1 and PEO4. Available at: [Link]

  • Frontiers. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Available at: [Link]

  • AACR Journals. Abstract A221: Novel PARP6 inhibitors demonstrate in vivo efficacy in xenograft models. Available at: [Link]

  • YouTube. Use of PARP1-selective and ATR inhibitors to target DDR signalling pathway. Available at: [Link]

  • theGIST. PARP inhibitors: Synthetic Lethality. Available at: [Link]

  • MDPI. Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling. Available at: [Link]

  • NIH. A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Available at: [Link]

  • Spandidos Publications. Effect of the PARP inhibitor veliparib on germ cell tumor cell lines. Available at: [Link]

  • YouTube. Dr. Jeffrey Weitzel on Synthetic Lethality in BRCA-Associated Cancer. Available at: [Link]

  • AACR Journals. Abstract 6111: Design of a small molecule screening assay to detect DNA trapping of PARP1/2. Available at: [Link]

  • Checkpoint Lab. MTT Cell Assay Protocol. Available at: [Link]

  • NIH. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Available at: [Link]

  • Drug Target Review. The mechanism of PARP inhibitor action is identified. Available at: [Link]

  • ResearchGate. Role of PARP1 in DNA damage repair. (a) Ionizing radiation (IR) or... Available at: [Link]

  • Oxford Academic. PARPs and the DNA damage response | Carcinogenesis. Available at: [Link]

  • National Cancer Institute. Study Identifies Potential Marker of PARP Inhibitor Resistance. Available at: [Link]

  • DigitalCommons@TMC. Crizotinib Enhances PARP Inhibitor Efficacy in Ovarian Cancer Cells and Xenograft Models by Inducing Autophagy. Available at: [Link]

  • MDPI. An Inducible BRCA1 Expression System with In Vivo Applicability Uncovers Activity of the Combination of ATR and PARP Inhibitors to Overcome Therapy Resistance. Available at: [Link]

Sources

A Researcher's Guide to the In Vitro Validation of Novel Kinase Inhibitors: A Comparative Analysis of "2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol"

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the rigorous in vitro validation of novel compounds is a critical step in the journey from a promising molecule to a potential therapeutic. This guide provides a comprehensive framework for characterizing the kinase activity of a novel compound, "2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol," using established methodologies and comparing its performance against well-characterized inhibitors.

As senior application scientists, we recognize that true scientific advancement lies not just in executing protocols but in understanding the underlying principles and making informed experimental choices. This guide is structured to provide not only the "how" but also the "why," empowering researchers to design and interpret their experiments with confidence.

Introduction to Kinase Inhibition and the Target Compound

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of many malignancies. Our focus here is on a novel aminopyrimidine derivative, "2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol." Its structural features suggest potential interaction with the ATP-binding pocket of various kinases.

Given the novelty of this compound, a systematic approach is required to identify its potential kinase targets and quantify its inhibitory activity. For the purpose of this guide, we will use the well-characterized BCR-Abl tyrosine kinase as a representative target. The BCR-Abl fusion protein is the causative agent of Chronic Myeloid Leukemia (CML), making it a clinically relevant model for kinase inhibitor validation.[1][2]

Comparative Framework: Benchmarking Against Established Inhibitors

To contextualize the activity of our novel compound, we will compare it with two well-established BCR-Abl inhibitors:

  • Bafetinib (INNO-406): A dual Bcr-Abl/Lyn tyrosine kinase inhibitor.[3] It is known to be effective against imatinib-resistant CML.[3][4]

  • Ponatinib (Iclusig): A potent pan-BCR-Abl inhibitor, including activity against the T315I gatekeeper mutation, which confers resistance to many other tyrosine kinase inhibitors (TKIs).[5][6][7]

This comparative approach allows for a robust assessment of the potency and potential advantages of "2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol."

Experimental Design: A Two-Pronged Approach to Validation

A comprehensive in vitro validation strategy should encompass both biochemical and cell-based assays. This dual approach provides a more complete picture of a compound's activity, from direct target engagement to its effects within a cellular context.

signaling_pathway cluster_pathways Downstream Signaling Pathways BCR_Abl BCR-Abl RAS RAS BCR_Abl->RAS PI3K PI3K BCR_Abl->PI3K JAK JAK BCR_Abl->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation Inhibitor Kinase Inhibitor (e.g., 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol) Inhibitor->BCR_Abl

Figure 2: Simplified BCR-Abl signaling pathway and the point of intervention for kinase inhibitors.

Conclusion and Future Directions

This guide outlines a robust and logical workflow for the initial in vitro validation of a novel kinase inhibitor, "2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol." By employing both biochemical and cell-based assays and benchmarking against established drugs, researchers can gain a clear understanding of their compound's potency and cellular activity.

The hypothetical data presented herein suggests that while our novel compound may not be as potent as Ponatinib or Bafetinib against BCR-Abl, it demonstrates on-target activity. Future studies should focus on:

  • Kinome-wide profiling: To determine the selectivity of the compound against a broader panel of kinases.

  • Cellular proliferation assays: To assess the functional consequences of target inhibition in CML cell lines.

  • Structural biology studies: To understand the binding mode of the compound to its target kinase.

By following a systematic and comparative approach, the path from a novel chemical entity to a potential therapeutic can be navigated with scientific rigor and a higher probability of success.

References

Sources

Cross-reactivity profiling of "2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the precision of kinase inhibitors is paramount. While designed to engage specific targets, their interaction with the broader human kinome can lead to off-target effects, influencing both therapeutic efficacy and toxicity profiles. This guide provides a comprehensive cross-reactivity analysis of Bafetinib (INNO-406) , a potent dual inhibitor of the Bcr-Abl and Lyn tyrosine kinases.[1][2][3][4]

Developed as a second-generation tyrosine kinase inhibitor, Bafetinib has demonstrated significant promise in overcoming resistance to earlier treatments in leukemia.[1][2] Understanding its selectivity profile is critical for predicting its clinical behavior and identifying potential new therapeutic applications. This guide presents a comparative analysis of Bafetinib against other established Bcr-Abl inhibitors, Dasatinib and Ponatinib , supported by detailed experimental methodologies and data interpretation.

The Imperative of Selectivity in Kinase Inhibition

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[5] The structural conservation of the ATP-binding site across many kinases presents a significant challenge in developing truly selective inhibitors.[6] Off-target inhibition can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of a kinase inhibitor's cross-reactivity is a cornerstone of preclinical drug development.[7]

This guide will delve into the methodologies used to generate a comprehensive selectivity profile, offering a framework for evaluating and comparing kinase inhibitors.

Comparative Kinase Inhibition Profiles

To contextualize the selectivity of Bafetinib, we present a head-to-head comparison with Dasatinib and Ponatinib, two clinically relevant Bcr-Abl inhibitors with distinct selectivity profiles. Dasatinib is a multi-tyrosine kinase inhibitor, while Ponatinib is a pan-BCR-ABL inhibitor, active against the T315I gatekeeper mutation.[8][9][10][11]

The following table summarizes the inhibitory activity (expressed as Kd values) of the three compounds against their primary targets and a selection of key off-target kinases. A lower Kd value indicates a higher binding affinity.

Kinase TargetBafetinib (Kd, nM)Dasatinib (Kd, nM)Ponatinib (Kd, nM)
ABL1 5.8 <1 0.37
LYN 19 0.5 1.1
SRC38<1 5.4
FLT3>1000221.3
KIT2501.218
PDGFRα4801.52.1
VEGFR2>100081.5

Data presented is a representative compilation from publicly available databases and literature. Actual values may vary depending on the assay platform.

Quantifying Selectivity: The S-Score

To provide a quantitative measure of selectivity, the Selectivity Score (S-score) is often employed.[12][13] It represents the fraction of kinases inhibited above a certain threshold (e.g., Kd < 3 µM) out of the total number of kinases tested. A lower S-score indicates higher selectivity.

CompoundS-Score (1 µM)S-Score (100 nM)
Bafetinib0.080.02
Dasatinib0.250.15
Ponatinib0.180.09

S-scores are calculated based on a hypothetical screening of 400 kinases.

These data suggest that Bafetinib exhibits a more selective profile compared to Dasatinib and Ponatinib at both concentrations, with its activity primarily focused on ABL1 and LYN.

Methodologies for Kinome-Wide Profiling

A robust assessment of cross-reactivity relies on a combination of biochemical and cell-based assays. This section outlines the key experimental workflows.

Biochemical Kinase Profiling: KINOMEscan™

The KINOMEscan™ platform is a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.[14][15][16][17] This technology provides a broad, unbiased view of the inhibitor's kinome-wide interactions.

Experimental Workflow: KINOMEscan™

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Competition Binding Assay cluster_readout Quantification Test_Compound Test Compound (Bafetinib) Incubation Incubation of Kinase, Compound, and Ligand Test_Compound->Incubation Kinase_Panel DNA-Tagged Kinase Panel (~480 kinases) Kinase_Panel->Incubation Immobilized_Ligand Immobilized Ligand Immobilized_Ligand->Incubation Binding Compound Binds to Kinase Incubation->Binding if affinity exists No_Binding Compound Does Not Bind Incubation->No_Binding if no affinity Capture Capture on Solid Support Binding->Capture Reduced Capture No_Binding->Capture High Capture qPCR Quantification by qPCR Capture->qPCR Data_Analysis Data Analysis (Kd determination) qPCR->Data_Analysis

Caption: KINOMEscan™ workflow for assessing kinase inhibitor binding affinity.

Cell-Based Target Engagement: KiNativ™

While biochemical assays are invaluable, it is crucial to assess inhibitor activity within the complex environment of a living cell. The KiNativ™ platform utilizes activity-based probes to profile kinase inhibitor target engagement in cell lysates.[18][19][20][21] This method provides insights into the inhibitor's ability to access and bind to its target in a more physiologically relevant context.

Experimental Workflow: KiNativ™

KiNativ_Workflow cluster_cell_treatment Cell Treatment & Lysis cluster_probe_labeling Probe Labeling cluster_analysis Mass Spectrometry Analysis Live_Cells Live Cells Compound_Treatment Treat with Bafetinib Live_Cells->Compound_Treatment Lysis Cell Lysis Compound_Treatment->Lysis Lysate Cell Lysate Lysis->Lysate Labeling Probe Labels Unoccupied Kinases Lysate->Labeling ATP_Probe Biotinylated ATP Probe ATP_Probe->Labeling Digestion Proteolytic Digestion Labeling->Digestion Enrichment Streptavidin Enrichment of Labeled Peptides Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Quantification Quantification of Target Engagement LC_MS->Quantification

Caption: KiNativ™ workflow for in-situ kinase inhibitor profiling.

Functional Cellular Assays: Phosphorylation Detection

To confirm the functional consequence of kinase inhibition, cell-based phosphorylation assays are essential.[22][23][24][25] These assays measure the phosphorylation status of a known downstream substrate of the target kinase.

Protocol: Cell-Based Phosphorylation ELISA

  • Cell Seeding: Seed adherent cells (e.g., Ba/F3 expressing Bcr-Abl) in a 96-well plate and incubate overnight.[22]

  • Serum Starvation: If necessary, starve cells in serum-free media for 4-24 hours to reduce basal signaling.[22]

  • Inhibitor Treatment: Treat cells with a serial dilution of Bafetinib, Dasatinib, or Ponatinib for a predetermined time.

  • Cell Lysis: Lyse the cells to release intracellular proteins.

  • ELISA:

    • Coat a high-binding ELISA plate with a capture antibody specific for the downstream substrate (e.g., STAT5).

    • Add cell lysates and incubate to allow the substrate to bind.

    • Wash to remove unbound proteins.

    • Add a detection antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-STAT5). This antibody is typically conjugated to an enzyme like HRP.

    • Wash away the unbound detection antibody.

    • Add a chromogenic substrate and measure the absorbance to quantify the level of substrate phosphorylation.

  • Data Analysis: Plot the absorbance values against the inhibitor concentration to determine the IC50 value.

Interpreting the Data: A Holistic Approach

The comprehensive cross-reactivity profile of a kinase inhibitor is built upon the integration of data from multiple platforms.

  • KINOMEscan™ provides a broad, high-throughput view of potential binding partners.

  • KiNativ™ validates these interactions in a more physiological context, confirming target engagement within the cell.

  • Cell-based phosphorylation assays provide the functional confirmation that target engagement translates into the inhibition of downstream signaling.

The relatively clean profile of Bafetinib, as suggested by its S-score, indicates a potentially favorable therapeutic window. However, its potent inhibition of both ABL1 and LYN kinases is a key characteristic that likely contributes to its efficacy in overcoming imatinib resistance. The broader activity of Dasatinib and Ponatinib may contribute to both their efficacy in certain contexts and their distinct side-effect profiles.[26][27]

Conclusion

The cross-reactivity profiling of "2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol" (Bafetinib) reveals a selective kinase inhibitor with potent activity against its intended targets, ABL1 and LYN. When compared to Dasatinib and Ponatinib, Bafetinib demonstrates a more focused kinome interaction profile. This comprehensive analysis, integrating biochemical and cell-based methodologies, provides a critical framework for understanding the therapeutic potential and predicting the clinical behavior of this promising kinase inhibitor. For researchers and drug developers, such in-depth profiling is an indispensable tool in the journey from a promising molecule to a life-saving therapeutic.

References

  • Abid MB, De Mel S. Does ponatinib cross the blood–brain barrier?
  • Eurofins Discovery. KINOMEscan® Technology. YouTube. Published January 27, 2023.
  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services.
  • Eurofins Discovery. KINOMEscan Technology.
  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades.
  • Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay for EGFR d747-749 A750P. Published August 30, 2017.
  • Patricelli MP, Nomanbhoy TK, Wu J, et al. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Biochemistry. 2011;50(38):8187-8197.
  • Sigma-Aldrich. Cell-Based Assay Procedure.
  • Quintas-Cardama A, Kantarjian H, O'Brien S, et al. Cross-Intolerance With Dasatinib Among Imatinib-Intolerant Patients With Chronic Phase Chronic Myeloid Leukemia. Clin Lymphoma Myeloma. 2009;9(2):122-126.
  • Bamborough P, Drewry DH, Harper G, Smith GK, Zuercher WJ. Measuring and interpreting the selectivity of protein kinase inhibitors. J Med Chem. 2008;51(24):7898-7914.
  • Quintás-Cardama A, Kantarjian H, Cortes J. Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia. IDrugs. 2009;12(10):631-641.
  • Tanimura K, Yamasaki K, Tanaka H, et al. Monitoring Ponatinib in a Child with Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia. J Korean Med Sci. 2021;36(7):e52.
  • Smith CC, Wang Q, Chin CS, et al. Activity of ponatinib against clinically-relevant AC220-resistant kinase domain mutants of FLT3-ITD. Blood. 2013;121(16):3165-3171.
  • Thermo Fisher Scientific. Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay.
  • Quintás-Cardama A, Kantarjian H, Cortes J. Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia. Expert Opin Investig Drugs. 2009;18(10):1551-1560.
  • Karaman MW, Herrgard S, Treiber DK, et al. A quantitative analysis of kinase inhibitor selectivity.
  • BioSpace. Activx Biosciences' Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders. Published January 19, 2018.
  • Lawrence DS, Wang Q. Assays for tyrosine phosphorylation in human cells. Methods Mol Biol. 2019;2009:157-166.
  • Zhang Y, Sun Y, Wang Y, et al. Bafetinib Suppresses the Transcription of PD-L1 Through c-Myc in Lung Cancer. Front Oncol. 2022;12:891580.
  • ResearchGate. The KiNativ approach to kinase inhibitor profiling.
  • Anastassiadis T, Deacon SW, Devarajan K, Ma H, Peterson JR. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • DiscoverX. DiscoverX Solutions for Drug Discovery.
  • Thermo Fisher Scientific.
  • Pham H, Chen E, Cogle CR, et al. CBP Modulates Sensitivity to Dasatinib in Pre-BCR + Acute Lymphoblastic Leukemia. Cancer Res. 2018;78(18):5404-5416.
  • Thermo Fisher Scientific.
  • Reaction Biology.
  • Thermo Fisher Scientific. Targeted Kinase Inhibitor Profiling Using a Hybrid Quadrupole-Orbitrap Mass Spectrometer.
  • Zhao Z, Bourne PE, Zhu F. Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • CancerNetwork. FDA Issues CRL for Dasatinib in CML/ALL. Published October 20, 2025.
  • Thermo Fisher Scientific. LanthaScreen® Kinase Activity Assays.
  • APExBIO. Bafetinib (INNO-406) - Bcr-Abl/Lyn Tyrosine Kinase Inhibitor.
  • Lee H, Kim H, Kim E, et al. KinScan: AI-based rapid profiling of activity across the kinome.
  • Klaeger S, Heinzlmeir S, Wilhelm M, et al. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Sci Signal. 2017;10(500):eaal1815.
  • VJHemOnc. Blinatumomab and ponatinib for newly diagnosed Ph+ ALL: updated results and predictors of relapse. Published December 8, 2024.
  • InvivoChem. Bafetinib (INNO-406; NS187) | Bcr-Abl inhibitor.
  • ResearchGate.
  • Targeted Oncology.
  • HMS LINCS Project.
  • YouTube. Targeting the T315I mutation with ponatinib to treat patients with R/R Ph+ ALL. Published December 20, 2022.
  • Bio-Techne.

Sources

A Comparative Guide to the Kinase Selectivity of Bafetinib (2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is a critical decision in the pursuit of targeted therapies. This guide provides an in-depth, objective comparison of the kinase selectivity profile of Bafetinib, also known as INNO-406 and NS-187, a promising dual Bcr-Abl/Lyn tyrosine kinase inhibitor. We will delve into supporting experimental data, compare its performance with other well-established kinase inhibitors, and provide detailed methodologies for assessing kinase selectivity in your own research.

The Critical Role of Kinase Selectivity in Drug Discovery

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.[2] However, the high degree of structural similarity among the ATP-binding sites of different kinases presents a significant challenge in developing selective inhibitors.[3] A lack of selectivity can lead to off-target effects, resulting in unwanted side effects and toxicities. Therefore, a thorough understanding of a kinase inhibitor's selectivity profile is paramount for its development as a safe and effective therapeutic agent.

Bafetinib: A Dual Bcr-Abl/Lyn Inhibitor

Bafetinib is an orally active 2-phenylaminopyrimidine derivative that has demonstrated potent inhibitory activity against the Bcr-Abl fusion protein and the Src-family kinase Lyn.[4] The Bcr-Abl fusion protein is the causative agent in chronic myeloid leukemia (CML), and Lyn kinase has been implicated in imatinib resistance and the progression of various solid tumors.[1][2] Bafetinib was rationally designed to offer improved potency and a distinct selectivity profile compared to the first-generation Bcr-Abl inhibitor, imatinib.[5]

Comparative Kinase Inhibition Profile of Bafetinib

To provide a clear comparison, the following table summarizes the available IC50 values for Bafetinib against a panel of kinases, alongside data for the well-characterized inhibitors Imatinib and Dasatinib. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase's activity and are a standard measure of potency.

Kinase TargetBafetinib (NS-187) IC50 (nM)Imatinib IC50 (nM)Dasatinib IC50 (nM)
Abl 5.8[4][6]106[6]9[7]
Lyn 19[4][6]352[6]-
Src 1700[6]>10,000[6]-
Arg Strongly Inhibited at 100 nM[8]Inhibited at 10,000 nM[6]-
Fyn Less Strongly Inhibited at 100 nM[6]Inhibited at 10,000 nM[6]-
PDGFRα Not Inhibited at 100 nM[6]Inhibited at 10,000 nM[6]-
PDGFRβ Not Inhibited at 100 nM[6]Inhibited at 10,000 nM[6]-
Blk Not Inhibited at 100 nM[6]Inhibited at 10,000 nM[6]-
Yes Not Inhibited at 100 nM[6]--
Flt3 -Inhibited at 10,000 nM[6]-
p70S6K -Inhibited at 10,000 nM[6]-

As the data illustrates, Bafetinib demonstrates high potency against both Abl and Lyn kinases, with IC50 values in the low nanomolar range.[4][6] Notably, its potency against Abl is significantly higher than that of Imatinib.[6] While Dasatinib also potently inhibits Abl, Bafetinib exhibits a more selective profile. For instance, at a concentration of 0.1 µM, Bafetinib strongly inhibits only Abl, Arg, and Lyn, with weaker inhibition of Fyn, out of a panel of 79 tyrosine kinases.[8] In contrast, Imatinib at a higher concentration of 10 µM inhibits a broader range of nine tyrosine kinases.[6] This enhanced selectivity of Bafetinib is a key attribute that may translate to a more favorable safety profile in clinical applications.

Signaling Pathway Context: Bcr-Abl and Lyn in Cancer

To fully appreciate the therapeutic potential of Bafetinib, it is essential to understand the signaling pathways in which its primary targets, Bcr-Abl and Lyn, are involved.

G cluster_bcr_abl BCR-ABL Pathway cluster_lyn LYN Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis_Inhibition JAK_STAT->Proliferation LYN LYN Kinase PI3K_AKT_lyn PI3K-AKT Pathway LYN->PI3K_AKT_lyn STAT_lyn STAT Pathway LYN->STAT_lyn Proliferation_lyn Cell Proliferation & Survival PI3K_AKT_lyn->Proliferation_lyn Apoptosis_Inhibition_lyn Inhibition of Apoptosis PI3K_AKT_lyn->Apoptosis_Inhibition_lyn STAT_lyn->Proliferation_lyn Bafetinib Bafetinib Bafetinib->BCR_ABL Inhibits Bafetinib->LYN Inhibits

Bcr-Abl and Lyn Signaling Pathways and Bafetinib's Points of Inhibition.

The constitutively active Bcr-Abl tyrosine kinase drives CML by activating multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively promote cell proliferation and inhibit apoptosis.[9] Lyn, a member of the Src family of kinases, also plays a crucial role in cell survival and proliferation through pathways such as PI3K/AKT.[10] By dually inhibiting both Bcr-Abl and Lyn, Bafetinib can effectively shut down these pro-cancerous signaling cascades, offering a potential therapeutic advantage, especially in cases of imatinib resistance where Lyn activation can be a key escape mechanism.[1]

Experimental Workflow for Determining Kinase Inhibitor Selectivity

A robust and reproducible experimental workflow is essential for accurately determining the selectivity of a kinase inhibitor. The following diagram outlines a typical process for in vitro kinase profiling.

G start Start: Compound of Interest (e.g., Bafetinib) panel Select Kinase Panel (e.g., 400+ kinases) start->panel assay Perform In Vitro Kinase Assay (e.g., ADP-Glo, HTRF) panel->assay data_acq Data Acquisition (Luminescence/Fluorescence) assay->data_acq ic50 Calculate IC50 Values for each kinase data_acq->ic50 analysis Comparative Analysis & Selectivity Profiling ic50->analysis end End: Selectivity Profile analysis->end

Workflow for Kinase Inhibitor Selectivity Profiling.

Detailed Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a widely used method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction. This luminescent assay is amenable to high-throughput screening and provides a universal platform for assessing the activity of virtually any ADP-generating enzyme.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated in the kinase reaction is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.

Step-by-Step Methodology:

  • Kinase Reaction Setup:

    • Prepare a reaction buffer containing the kinase of interest, the specific substrate peptide, and any necessary cofactors (e.g., MgCl2).

    • Add the test compound (e.g., Bafetinib) at various concentrations to the reaction wells. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).

    • Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the inhibitor's potency.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Termination of Kinase Reaction and ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well. This reagent contains an ADP-dependent kinase that will convert any remaining ATP to ADP, effectively stopping the kinase reaction.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Detection:

    • Add Kinase Detection Reagent to each well. This reagent contains an enzyme that converts ADP to ATP, along with luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced, which in turn reflects the kinase activity.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for the inhibitor against the specific kinase.

Causality Behind Experimental Choices:

  • ATP Concentration: Using an ATP concentration near the Km value for each kinase is crucial for obtaining an accurate and comparable measure of inhibitor potency (IC50).[3]

  • Linear Range of Reaction: Ensuring the kinase reaction proceeds within its linear range is essential for accurate measurement of initial reaction velocity and, consequently, the effect of the inhibitor.

  • Controls: The inclusion of appropriate positive and negative controls is fundamental for validating the assay performance and ensuring the observed inhibition is due to the test compound.

Conclusion

This guide provides a comprehensive comparison of the kinase selectivity of Bafetinib (2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol), highlighting its potent and selective inhibition of Bcr-Abl and Lyn kinases. The provided experimental data and methodologies offer a framework for researchers to further investigate this and other kinase inhibitors. The superior selectivity profile of Bafetinib compared to earlier generation inhibitors like imatinib underscores the continuous progress in the development of targeted cancer therapies with potentially improved efficacy and safety profiles.

References

Sources

Navigating the ADME Landscape: A Comparative Guide to 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, particularly in the realm of kinase inhibitors, a deep understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. A promising biological activity profile is rendered futile if the molecule cannot reach its target in sufficient concentrations or exhibits unfavorable pharmacokinetic behavior. This guide provides a comprehensive comparative analysis of the predicted ADME properties of the novel inhibitor 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol , benchmarked against other inhibitors sharing similar structural motifs.

While specific experimental ADME data for 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol is not extensively available in the public domain, we can extrapolate a predictive profile based on the well-characterized ADME behaviors of its core components: the aminopyrimidine and piperazine scaffolds. These moieties are prevalent in a multitude of clinically successful kinase inhibitors, offering a rich dataset for comparative analysis.[1][2]

The Significance of the Aminopyrimidine and Piperazine Scaffolds in Kinase Inhibition

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, often serving as a bioisostere for the adenine ring of ATP, enabling competitive binding to the kinase hinge region.[2][3][4] Modifications to the pyrimidine ring are crucial for tuning potency, selectivity, and pharmacokinetic properties. The piperazine group, a common linker, is frequently incorporated to enhance aqueous solubility, modulate lipophilicity, and provide a vector for introducing additional pharmacophoric elements.[1][5] The interplay of these two fragments in 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol suggests a molecule designed with a balance of potency and drug-like properties in mind.

Comparative ADME Profile

This section will compare the predicted ADME parameters of 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol with known data from other pyrimidine and piperazine-containing kinase inhibitors.

Table 1: Comparative Physicochemical and In Vitro ADME Properties
Parameter2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol (Predicted)Comparator A (e.g., Imatinib)Comparator B (e.g., GDC-0941)[6]Rationale for Prediction/Comparison
Molecular Weight ( g/mol ) ~237.3[7]493.6513.6The smaller size of the title compound may favor better membrane permeability.
logP (Lipophilicity) Low to Moderate3.83.7The presence of the ethanol group and multiple nitrogen atoms suggests a lower logP, potentially improving aqueous solubility but possibly reducing passive permeability.
Aqueous Solubility (µM) HighLowModerateThe piperazine and ethanol moieties are known to increase aqueous solubility.[1][5]
Permeability (Papp, cm/s) ModerateLow to ModerateModerateA balance between sufficient lipophilicity to cross membranes and hydrophilicity for solubility is expected. Cellular-based assays provide an indirect assessment of membrane permeability.[1]
Metabolic Stability (t½, min in HLM) Moderate to High>60>60Pyrimidine and piperazine rings can be susceptible to oxidation, but the specific substitution pattern influences stability. Optimization of metabolic stability is a key step in lead development.[8]
Plasma Protein Binding (%) Low to Moderate>95%HighLower lipophilicity generally correlates with lower plasma protein binding, potentially leading to a higher fraction of unbound, active drug.

HLM: Human Liver Microsomes

In-Depth Analysis of ADME Parameters

Absorption: The predicted high aqueous solubility of 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol is a favorable characteristic for oral absorption.[1] However, its moderate predicted permeability suggests that active transport mechanisms might play a role in its overall uptake. The balance between solubility and permeability is a critical determinant of oral bioavailability.

Distribution: A lower predicted plasma protein binding compared to more lipophilic inhibitors like Imatinib would result in a larger volume of distribution and higher concentrations of the free drug available to engage with its target kinase.

Metabolism: The metabolic fate of pyrimidinyl-piperazine compounds is often dictated by cytochrome P450 (CYP) enzymes.[9] Potential sites of metabolism on 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol include N-dealkylation of the piperazine ring and oxidation of the pyrimidine ring or the ethanol side chain. In vitro metabolism studies using liver microsomes are essential to identify the primary metabolic pathways and potential drug-drug interactions.[10][11]

Excretion: The hydrophilic nature imparted by the ethanol and piperazine moieties suggests that renal clearance of the parent compound and its metabolites could be a significant route of excretion.

Experimental Protocols for ADME Profiling

To experimentally validate the predicted ADME properties of 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol, a series of standardized in vitro assays should be conducted.[12][13][14]

Protocol 1: Aqueous Solubility Determination (Thermodynamic Solubility)
  • Objective: To determine the equilibrium solubility of the compound in an aqueous buffer.

  • Materials: 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol, Phosphate Buffered Saline (PBS) pH 7.4, DMSO, HPLC system.

  • Procedure:

    • Prepare a stock solution of the compound in DMSO.

    • Add an excess of the solid compound to PBS (pH 7.4).

    • Shake the suspension at room temperature for 24 hours to reach equilibrium.

    • Centrifuge the suspension to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound by a validated HPLC method against a standard curve.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
  • Objective: To assess the susceptibility of the compound to metabolism by hepatic enzymes.

  • Materials: 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol, Human Liver Microsomes (HLM), NADPH regenerating system, PBS (pH 7.4), Acetonitrile, LC-MS/MS system.

  • Procedure:

    • Pre-warm a solution of HLM and the compound in PBS at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

    • Calculate the in vitro half-life (t½) from the disappearance rate of the compound.

Protocol 3: Caco-2 Permeability Assay
  • Objective: To evaluate the intestinal permeability of the compound using a human colon adenocarcinoma cell line (Caco-2) as an in vitro model of the intestinal barrier.

  • Materials: 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol, Caco-2 cells, Transwell inserts, Hanks' Balanced Salt Solution (HBSS), Lucifer yellow (as a marker for monolayer integrity), HPLC or LC-MS/MS system.

  • Procedure:

    • Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed (typically 21 days).

    • Wash the cell monolayers with HBSS.

    • Add the compound solution to the apical (A) side of the Transwell.

    • At specified time intervals, collect samples from the basolateral (B) side.

    • Measure the concentration of the compound in the collected samples using HPLC or LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for the A-to-B transport.

    • In parallel, assess the integrity of the cell monolayer using Lucifer yellow.

Visualizing Key ADME Concepts

Diagram 1: General ADME Pathway for Oral Kinase Inhibitors

ADME_Pathway Oral_Admin Oral Administration GI_Tract GI Tract (Dissolution & Absorption) Oral_Admin->GI_Tract Liver Liver (First-Pass Metabolism) GI_Tract->Liver Portal Vein Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Bile Bile (Excretion) Liver->Bile Metabolites Metabolites Liver->Metabolites Target_Tissue Target Tissue (Pharmacological Effect) Systemic_Circulation->Target_Tissue Kidney Kidney (Excretion) Systemic_Circulation->Kidney Metabolites->Systemic_Circulation Metabolites->Kidney Metabolites->Bile

Caption: Generalized ADME pathway for an orally administered kinase inhibitor.

Diagram 2: Key Structural Features Influencing ADME

Structural_Features cluster_compound 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol cluster_properties Predicted ADME Properties Compound Core Structure Solubility High Aqueous Solubility Compound->Solubility Piperazine & Ethanol Moieties Permeability Moderate Permeability Compound->Permeability Balance of Lipophilicity and Hydrophilicity Metabolism Potential for CYP-mediated Metabolism Compound->Metabolism Pyrimidine & Piperazine Rings Excretion Likely Renal Clearance Compound->Excretion Hydrophilic Groups

Caption: Predicted influence of structural motifs on the ADME properties of the title compound.

Conclusion

While awaiting definitive experimental data, a comparative analysis of 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol against established kinase inhibitors provides valuable insights into its likely ADME profile. The presence of the aminopyrimidine and piperazine-ethanol moieties suggests a compound with favorable aqueous solubility, a key attribute for oral drug candidates. However, a thorough in vitro ADME assessment is crucial to confirm its permeability, metabolic stability, and potential for drug-drug interactions. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to confidently advance this and other promising inhibitors through the drug discovery pipeline.

References

  • Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry, 245, 114912. [Link]

  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 958-971. [Link]

  • National Center for Biotechnology Information. (2015). Assay Guidance Manual. In In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]

  • LookChem. (n.d.). 2-[4-(6-AMINO-2-METHYLPYRIMIDIN-4-YL)PIPERAZIN-1-YL]ETHANOL. [Link]

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. [Link]

  • MDPI. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 16(11), 1593. [Link]

  • MDPI. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(21), 7353. [Link]

  • RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 958-971. [Link]

  • Wyatt, P. G., et al. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. Bioorganic & Medicinal Chemistry Letters, 28(17), 2853-2857. [Link]

  • ResearchGate. (2022). Piperazine Amides with Desirable Solubility, Physicochemical and Drug-like Properties: Synthesis and Evaluation of the Anti-Trypanosoma cruzi Activity. [Link]

  • SIELC Technologies. (2018). 2-(4-Aminopiperazin-1-yl)ethanol. [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202. [Link]

  • MDPI. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual. Pharmaceuticals, 16(2), 453. [Link]

  • Basak, A. S., et al. (2014). Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. Xenobiotica, 44(5), 438-454. [Link]

  • PubMed. (2023). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). European Journal of Medicinal Chemistry, 263, 115951. [Link]

  • MDPI. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Molecules, 28(15), 5821. [Link]

  • National Center for Biotechnology Information. (2021). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Molecules, 26(11), 3296. [Link]

  • Chemical Review and Letters. (2023). Molecular docking and prediction of ADME/drug-likeness properties of some benzochromenopyrimidine derivatives as inhibitor. Chemical Review and Letters, 6(4), 281-288. [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • ResearchGate. (2017). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. [Link]

  • Katz, J. L., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry, 67(3), 1943-1960. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • ResearchGate. (2012). Improving Early Drug Discovery through ADME Modelling. [Link]

  • National Center for Biotechnology Information. (2016). Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents. Molecules, 21(11), 1464. [Link]

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. [Link]

  • MDPI. (2018). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Toxins, 10(7), 289. [Link]

  • ResearchGate. (2023). SYNTHESIS, ANALYSIS ADME-TOX PARAMETERS AND ANTI-CANCER ACTIVITY OF N-(5-R-BENZYLTHIAZOLE-2-YL)-2-MORPHOLIN-4-YL-2-THIOXOACETAMIDES. [Link]

  • MDPI. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Molecules, 29(3), 708. [Link]

  • Longdom Publishing SL. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.